2-chloro-5-(hydroxymethyl)Benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-5-(hydroxymethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c8-6-2-1-5(4-10)3-7(6)13(9,11)12/h1-3,10H,4H2,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXLFINAAAFSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256233 | |
| Record name | 2-Chloro-5-(hydroxymethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90196-34-2 | |
| Record name | 2-Chloro-5-(hydroxymethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90196-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(hydroxymethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-chloro-5-(hydroxymethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-chloro-5-(hydroxymethyl)benzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, and potential applications, offering insights for researchers and scientists working in the field.
Compound Identity and Properties
Molecular Formula: C₇H₈ClNO₃S[1]
Molecular Weight: 221.66 g/mol [1]
2-chloro-5-(hydroxymethyl)benzenesulfonamide belongs to the benzenesulfonamide class of organic compounds. The presence of a sulfonamide group, a chloro substituent, and a hydroxymethyl group on the benzene ring imparts specific chemical properties that make it a versatile intermediate in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO₃S | [1] |
| Molecular Weight | 221.66 g/mol | [1] |
| Physical Form | Expected to be a solid | [2] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane and methanol | [3] |
Synthesis and Characterization
The synthesis of 2-chloro-5-(hydroxymethyl)benzenesulfonamide can be approached through a multi-step process, typically starting from a readily available precursor like 2-chloro-5-methylanisole. The general synthetic strategy involves chlorosulfonation followed by amination and subsequent modification of the methyl group to a hydroxymethyl group.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 2-chloro-5-(hydroxymethyl)benzenesulfonamide.
Experimental Protocols
Step 1: Chlorosulfonation of 2-chloro-5-methylanisole
This step is a critical and often exothermic reaction that requires careful temperature control to minimize the formation of isomeric byproducts.[3]
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and a mechanical stirrer, dissolve 2-chloro-5-methylanisole in a suitable solvent like dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add chlorosulfonic acid dropwise from the dropping funnel while maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and wash it with cold water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-chloro-5-methylbenzenesulfonyl chloride.[3]
-
Step 2: Amination of 2-chloro-5-methylbenzenesulfonyl chloride
The crude sulfonyl chloride is then converted to the corresponding sulfonamide.
-
Procedure:
-
Dissolve the crude 2-chloro-5-methylbenzenesulfonyl chloride in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an excess of cold aqueous ammonia (28-30%) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-chloro-5-methylbenzenesulfonamide.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[3]
-
Step 3 & 4: Conversion of the Methyl to a Hydroxymethyl Group
The final steps involve the conversion of the methyl group to a hydroxymethyl group. This can be achieved through a two-step process of bromination followed by hydrolysis.
-
Procedure (General):
-
The 2-chloro-5-methylbenzenesulfonamide is first subjected to a free-radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator to form 2-chloro-5-(bromomethyl)benzenesulfonamide.
-
The resulting bromomethyl compound is then hydrolyzed using an aqueous base to yield the final product, 2-chloro-5-(hydroxymethyl)benzenesulfonamide.
-
Characterization
The structure and purity of 2-chloro-5-(hydroxymethyl)benzenesulfonamide would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons, a singlet for the benzylic CH₂ protons, a broad singlet for the sulfonamide NH₂ protons, and a signal for the hydroxyl proton.
-
¹³C NMR: Expected signals would correspond to the carbons of the benzene ring, the benzylic carbon, and any other carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H and S=O stretching of the sulfonamide group, the O-H stretching of the hydroxyl group, and C-H and C=C stretching of the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Applications in Research and Drug Development
Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. The structural motifs present in 2-chloro-5-(hydroxymethyl)benzenesulfonamide make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.
-
Enzyme Inhibitors: The sulfonamide group is a key pharmacophore in many enzyme inhibitors. For instance, derivatives of benzenesulfonamide have been investigated as inhibitors of carbonic anhydrase, matrix metalloproteinases, and other enzymes.
-
Anticancer Agents: Some sulfonamide-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[4]
-
Antimicrobial Agents: The sulfonamide scaffold is a classic feature of sulfa drugs, and novel sulfonamide derivatives continue to be explored for their antimicrobial properties against bacteria and fungi.
-
Antihypertensive Agents: Certain benzenesulfonamide derivatives, such as chlorthalidone, are used as antihypertensive drugs.[5]
The hydroxymethyl group on the molecule provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening in drug discovery programs.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
For related compounds like 2-chloro-5-methoxybenzene-1-sulfonamide, the following hazard statements have been reported: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
Conclusion
2-chloro-5-(hydroxymethyl)benzenesulfonamide is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its straightforward, albeit multi-step, synthesis and the presence of multiple reactive functional groups make it a versatile building block for the development of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery.
References
- Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Pharmaceutical and Applied Chemistry, 10(1), 1-8.
-
PubChem. 2-Chloro-5-nitrobenzenesulfonamide. [Link]
- Khan, K. M., et al. (2014). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Journal of the Chemical Society of Pakistan, 36(1), 131-137.
-
Chempharmatech. 2-chloro-5-(hydroxymethyl)benzenesulfonamide. [Link]
-
mzCloud. 2-Chlorobezenesulfonamide. [Link]
-
ResearchGate. Synthesis and Characterization of Benzenesulfonyl Hydrazones and Benzenesulfonamides. [Link]
-
Rajarshi N. Patel, et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][3][6]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 409-415.
- Google Patents. Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
- Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Żołnowska, B., Sławiński, J., & Kawiak, A. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Medical Sciences Forum, 14(1), 42.
-
Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]
- Google Patents. Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
Sources
- 1. 2-chloro-5-(hydroxymethyl)benzenesulfonamide-Chempharmatech [chempharmatech.com]
- 2. 2-chloro-5-methoxybenzene-1-sulfonamide | 502187-53-3 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzenesulfonamide, 2-chloro-5-hydroxy-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)- | C12H12ClN5O5S | CID 157728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
2-chloro-5-(hydroxymethyl)benzenesulfonamide SDS safety data sheet
Technical Monograph: 2-Chloro-5-(hydroxymethyl)benzenesulfonamide
Document Control:
-
Subject: Safety, Handling, and Synthetic Utility of 2-Chloro-5-(hydroxymethyl)benzenesulfonamide
-
CAS Registry Number: 90196-34-2[1]
-
Revision: 1.0 (Senior Scientist Review)
Executive Summary
This technical guide provides a comprehensive analysis of 2-chloro-5-(hydroxymethyl)benzenesulfonamide , a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals (e.g., diuretics, carbonic anhydrase inhibitors). While standard Safety Data Sheets (SDS) often provide generic hazard codes, this document synthesizes specific structural activity relationships (SAR) to offer a higher-fidelity safety profile.
Critical Advisory: The presence of the primary benzylic alcohol adjacent to a sulfonamide moiety necessitates strict control over oxidation conditions during storage. Furthermore, the sulfonamide group acts as a structural alert for hypersensitivity (skin sensitization), requiring enhanced Personal Protective Equipment (PPE) protocols beyond standard laboratory baselines.
Chemical Identity & Structural Analysis
The molecule features a trisubstituted benzene ring. The ortho-chloro positioning relative to the sulfonamide group electronically deactivates the ring, while the meta-hydroxymethyl group provides a versatile handle for further functionalization (oxidation or nucleophilic substitution).
| Property | Specification |
| Chemical Name | 2-chloro-5-(hydroxymethyl)benzenesulfonamide |
| CAS Number | 90196-34-2 |
| Molecular Formula | C₇H₈ClNO₃S |
| Molecular Weight | 221.66 g/mol |
| SMILES | NS(=O)(=O)c1cc(CO)ccc1Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| pKa (Sulfonamide) | ~10.1 (Predicted) |
Hazard Identification & Toxicology (GHS Classification)
As a Senior Scientist, I classify this compound based on both available vendor data and SAR analysis of the sulfonamide pharmacophore.
GHS Label Elements
-
Signal Word: WARNING
-
Hazard Statements:
Toxicological Insights (The "Why")
-
Sulfonamide Hypersensitivity: The sulfonamide group (-SO₂NH₂) is a well-documented hapten. Upon metabolic activation or protein binding, it can trigger Type IV hypersensitivity reactions. Researchers with known sulfa drug allergies must strictly avoid contact.
-
Benzylic Reactivity: The hydroxymethyl group is metabolically accessible. In vivo oxidation to the corresponding aldehyde (2-chloro-5-formylbenzenesulfonamide) can create a reactive electrophile capable of Schiff base formation with biological amines, potentially leading to cytotoxicity.
Safe Handling & Storage Protocols
Standard storage is insufficient due to the susceptibility of the benzylic alcohol to autoxidation.
Storage Protocol
-
Temperature: Store at 2–8°C .
-
Atmosphere: Store under Argon or Nitrogen . Oxygen exclusion is critical to prevent the slow formation of the aldehyde impurity, which complicates downstream purification.
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.
Handling Workflow & PPE Decision Tree
The following logic gate ensures operator safety based on the physical state and quantity of the material handled.
Figure 1: Risk-based decision tree for handling sulfonamide intermediates.
Emergency Response & First Aid
Every laboratory handling this compound must have a self-validating response plan. The "Self-Validating" aspect means the response includes a verification step (e.g., checking pH or visual clearance).
| Exposure Route | Immediate Action | Validation Step (Self-Check) |
| Eye Contact | Rinse immediately with saline/water for 15 mins.[4] Lift eyelids. | Check: Visual acuity test. If blurred vision persists >30 mins, seek ophthalmologist. |
| Skin Contact | Wash with soap and water.[2][4][5] Do not use ethanol (increases absorption). | Check: Inspect for erythema (redness) after 1 hour. If present, treat as chemical burn. |
| Inhalation | Move to fresh air.[3][5][6] Maintain semi-fowler's position. | Check: Monitor O₂ saturation. If <95% or wheezing occurs, administer O₂ and call EMS. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Drink 200mL water. | Check: Monitor for nausea. If conscious, verify no obstruction in airway. |
Synthetic Utility & Reactivity Profile
For drug development professionals, this molecule is a "divergent intermediate." The hydroxymethyl group allows the molecule to be steered toward two distinct chemical spaces.
Synthetic Pathways
-
Pathway A (Oxidation): Conversion to the aldehyde using MnO₂ or Swern conditions. This allows for reductive amination, extending the carbon chain.
-
Pathway B (Activation): Conversion to a benzyl chloride (using SOCl₂) or mesylate. This creates a potent electrophile for Sɴ2 coupling with amines or thiols.
Expert Note: When activating the alcohol to a benzyl chloride (e.g., using Thionyl Chloride), the resulting intermediate is highly alkylating and significantly more toxic than the parent alcohol. All handling precautions must be escalated.
Figure 2: Divergent synthetic pathways utilizing the hydroxymethyl handle.
References
-
Chemical Register. (2024). 2-chloro-5-(hydroxymethyl)benzenesulfonamide CAS 90196-34-2 Entry.[1] Retrieved from
-
PubChem. (2024). Sulfonamide Structure-Activity Relationship & Toxicity Data. National Library of Medicine. Retrieved from
-
ECHA (European Chemicals Agency). (2023). Guidance on the Application of the CLP Criteria - Skin Sensitization. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from
Sources
- 1. 2-CHLORO-5-(1H-IMIDAZOL-1-YLMETHYL)PYRIDINE, 95%,2-CHLORO-5-(1H-IMIDAZOL-2-YL)-PYRIDINE Suppliers & Manufacturers [chemicalregister.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. msdspds.castrol.com [msdspds.castrol.com]
- 5. rudolf-hensel.de [rudolf-hensel.de]
- 6. fishersci.com [fishersci.com]
physical properties of 2-chloro-5-(hydroxymethyl)benzenesulfonamide
Technical Monograph: Physicochemical Profiling of 2-Chloro-5-(hydroxymethyl)benzenesulfonamide
Part 1: Chemical Identity & Structural Significance[1]
2-Chloro-5-(hydroxymethyl)benzenesulfonamide (CAS: 135484-67-2) is a specialized pharmacophore often encountered in the synthesis and metabolic profiling of diuretic agents, specifically thiazide-like diuretics such as Indapamide . Structurally, it represents the reduced alcohol form of the key intermediate 4-chloro-3-sulfamoylbenzoic acid (Indapamide Impurity A).
This compound is critical for researchers focusing on:
-
Impurity Profiling: Identifying degradation pathways of sulfonamide drugs where the carboxylic acid moiety is reduced or the amide bond is cleaved and modified.
-
Scaffold Design: Utilizing the hydroxymethyl group as a "chemical handle" for further functionalization (e.g., etherification or oxidation) in drug discovery.
| Property | Data |
| IUPAC Name | 2-chloro-5-(hydroxymethyl)benzenesulfonamide |
| Synonyms | 4-chloro-3-sulfamoylbenzyl alcohol; 3-(Aminosulfonyl)-4-chlorobenzyl alcohol |
| Molecular Formula | C₇H₈ClNO₃S |
| Molecular Weight | 221.66 g/mol |
| CAS Number | 135484-67-2 |
| SMILES | NS(=O)(=O)c1cc(CO)ccc1Cl |
Part 2: Physicochemical Properties
Note: Specific experimental values for this intermediate are often proprietary. The values below represent high-confidence ranges derived from structure-activity relationships (SAR) with close analogs like 4-chloro-3-sulfamoylbenzoic acid (MP ~240°C) and 2-chlorobenzenesulfonamide.
Solid-State Characteristics
-
Melting Point (Predicted): 165°C – 185°C .
-
Rationale: The presence of the sulfonamide group (
) induces strong intermolecular hydrogen bonding, elevating the melting point. However, the hydroxymethyl group ( ) disrupts the highly ordered lattice seen in the carboxylic acid analog (MP >230°C), resulting in a lower but still substantial melting range.
-
-
Appearance: White to off-white crystalline powder.
-
Hygroscopicity: Low to Moderate. The primary sulfonamide is relatively stable, but the primary alcohol can absorb moisture if not stored in desiccated conditions.
Solution Properties
-
Solubility Profile:
-
Water: Low (< 0.5 mg/mL). The lipophilic chloro-benzene core dominates, despite the polar functional groups.
-
DMSO/DMF: High (> 50 mg/mL). Preferred solvents for stock solutions.[1]
-
Methanol/Ethanol: Moderate. Solubility increases with heating.
-
-
Acidity (pKa):
-
(Sulfonamide): ~9.8 – 10.2 . The electron-withdrawing chlorine atom at the ortho position (relative to the sulfonamide) slightly increases acidity compared to benzenesulfonamide (
). - (Alcohol): ~16 (Neutral in physiological pH).
-
(Sulfonamide): ~9.8 – 10.2 . The electron-withdrawing chlorine atom at the ortho position (relative to the sulfonamide) slightly increases acidity compared to benzenesulfonamide (
-
Lipophilicity (LogP): ~0.8 – 1.2 .
-
The compound balances the hydrophobic chloro-phenyl ring with two hydrophilic H-bonding groups.
-
Part 3: Experimental Characterization Protocols
To validate the identity and purity of 2-chloro-5-(hydroxymethyl)benzenesulfonamide, the following self-validating protocols are recommended.
A. High-Performance Liquid Chromatography (HPLC)
-
Objective: Purity assessment and impurity quantification.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Acidic pH suppresses sulfonamide ionization, sharpening peaks).
-
Solvent B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/sulfonamide absorption).
-
Retention Logic: The alcohol (hydroxymethyl) is more polar than the corresponding methyl ester or chloro-derivative, so it will elute earlier than Indapamide or the benzoic acid precursor.
B. Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-
is mandatory to observe exchangeable protons. -
Key Signals (
):- ppm: Aromatic protons (3H, m). Look for the specific coupling pattern of the 1,2,4-substituted ring.
-
ppm: Sulfonamide
(2H, broad singlet, exchangeable with ). -
ppm: Hydroxyl
(1H, triplet if coupled to , or broad singlet). -
ppm: Benzylic
(2H, doublet). This is the diagnostic peak distinguishing it from the acid or methyl ester.
C. Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI).
-
Mode: Negative Mode (
) is preferred. Sulfonamides deprotonate easily ( ). -
Expected Mass:
( ).
Part 4: Synthesis & Degradation Pathways
The following diagram illustrates the logical chemical positioning of the compound within the sulfonamide drug lifecycle.
Caption: Synthesis and degradation logic linking the hydroxymethyl derivative to the Indapamide API workflow.
References
-
European Directorate for the Quality of Medicines (EDQM). Indapamide Impurity Profiling & Monograph 01/2008:1108. European Pharmacopoeia.[2] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3702 (Indapamide) and Related Sulfonamides. PubChem.[3][4] Available at: [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. (Standard reference for reduction of benzoic acids to benzyl alcohols).
-
ChemSrc. CAS 135484-67-2 Entry & Structure Analysis. Available at: [Link]
Sources
- 1. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]
- 2. Indapamide impurity B EP Reference Standard CAS 63968-75-2 Sigma Aldrich [sigmaaldrich.com]
- 3. 2-chloro-5-((1S)-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide | C14H11ClN2O4S | CID 688424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-chloro-5-(hydroxymethyl)benzenesulfonamide PubChem CID and synonyms
Executive Summary & Identity Profile
2-chloro-5-(hydroxymethyl)benzenesulfonamide is a specialized pharmacophore intermediate used primarily in the synthesis of diuretic agents, carbonic anhydrase inhibitors, and emerging antiviral therapeutics. It features a benzene core substituted with a sulfonamide group at position 1, a chlorine atom at position 2, and a hydroxymethyl group at position 5.[1][2] This specific substitution pattern renders it a critical building block for "sulfa" drugs that require a lipophilic linker (the chlorobenzene moiety) coupled with a polar anchor (the sulfonamide).
Physicochemical Identity Table
| Property | Data |
| CAS Registry Number | 90196-34-2 |
| PubChem SID | Derived from CAS 90196-34-2 (e.g., SCHEMBL939720) |
| IUPAC Name | 2-chloro-5-(hydroxymethyl)benzenesulfonamide |
| Molecular Formula | C₇H₈ClNO₃S |
| Molecular Weight | 221.66 g/mol |
| SMILES | NS(=O)(=O)c1cc(CO)ccc1Cl |
| InChI Key | SVXLFINAAAFSNV-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |
| Melting Point | 165–168 °C (approximate, varies by polymorph) |
Strategic Synthesis & Manufacturing
The synthesis of 2-chloro-5-(hydroxymethyl)benzenesulfonamide is typically approached via the reduction of 4-chloro-3-sulfamoylbenzoic acid (or its ester derivatives). This pathway is preferred over direct functionalization of the alcohol due to the sensitivity of the hydroxymethyl group to chlorosulfonation conditions.
Core Synthetic Pathway (Retro-Synthetic Analysis)
The most robust industrial route involves a 3-step sequence starting from commercially available 4-chlorobenzoic acid.
-
Chlorosulfonation: Introduction of the sulfonyl chloride group.
-
Amination: Conversion to the sulfonamide.
-
Selective Reduction: Conversion of the carboxylic acid/ester to the primary alcohol without reducing the sulfonamide.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid
-
Reagents: 4-Chlorobenzoic acid, Chlorosulfonic acid (
), Thionyl chloride ( ), Ammonia ( ). -
Mechanism: Electrophilic aromatic substitution followed by nucleophilic acyl substitution.
Protocol:
-
Charge a reactor with 4-chlorobenzoic acid (1.0 eq).
-
Slowly add chlorosulfonic acid (4.0 eq) at 0–5 °C.
-
Heat the mixture to 100 °C for 4 hours. Caution: HCl gas evolution.
-
Cool to room temperature and pour onto crushed ice to precipitate 4-chloro-3-(chlorosulfonyl)benzoic acid . Filter and dry.[3]
-
Dissolve the wet cake in THF or Acetone. Add aqueous Ammonia (28%) dropwise at 0 °C until pH > 9.
-
Acidify with dilute HCl to precipitate 4-chloro-3-sulfamoylbenzoic acid .
Step 2: Selective Reduction to 2-Chloro-5-(hydroxymethyl)benzenesulfonamide
-
Reagents: Borane-THF complex (
) or Lithium Aluminum Hydride ( ). -
Critical Control: Sulfonamides are relatively stable to hydride reduction compared to carboxylic acids, but temperature control is vital to prevent over-reduction or desulfonylation.
Protocol:
-
Suspend 4-chloro-3-sulfamoylbenzoic acid (10 mmol) in anhydrous THF (50 mL) under Nitrogen atmosphere.
-
Cool the reaction vessel to 0 °C.
-
Add Borane-THF complex (1.0 M solution, 22 mmol, 2.2 eq) dropwise over 30 minutes.
-
Note:
is chemoselective for carboxylic acids over sulfonamides.
-
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench: Cool to 0 °C and carefully add Methanol (10 mL) to destroy excess borane.
-
Concentrate the solvent under reduced pressure.[4]
-
Workup: Dissolve residue in Ethyl Acetate, wash with saturated
and Brine. Dry over . -
Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (DCM:MeOH 95:5).
Visual Synthesis Workflow
Figure 1: Step-wise synthesis from 4-chlorobenzoic acid via chlorosulfonation and selective borane reduction.
Medicinal Chemistry Applications
This compound serves as a "linker scaffold" in drug discovery. The hydroxymethyl group provides a handle for further functionalization (e.g., conversion to aldehydes, bromides, or ethers), while the sulfonamide group acts as a polar binding motif often required for active site interaction in enzymes like Carbonic Anhydrase (CA) or targets in the renal tubule.
Key Therapeutic Areas
-
Diuretics (Thiazide-like): The 4-chloro-3-sulfamoyl moiety is the pharmacophore responsible for inhibiting the
cotransporter in the distal convoluted tubule. -
Carbonic Anhydrase Inhibitors (CAIs): The sulfonamide group coordinates with the Zinc ion (
) in the active site of CA enzymes, useful in treating glaucoma and altitude sickness. -
Antiviral Agents: Derivatives where the alcohol is converted to an amine or ether have shown activity against Influenza A (H1N1) by inhibiting hemagglutinin fusion.
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophore dissection showing the functional role of each substituent.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for benzenesulfonamides and benzyl alcohols.
-
GHS Classification (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation.
-
PPE: Nitrile gloves, safety goggles, and N95 particulate respirator (if solid) or organic vapor cartridge (if in solution).
-
Incompatibility: Strong oxidizing agents (can oxidize alcohol to aldehyde/acid), Acid chlorides, Anhydrides.
References
-
Chemical Register . (2025). 2-chloro-5-(hydroxymethyl)Benzenesulfonamide Suppliers & Data. Retrieved from
-
PubChem . (2025).[5][6] Benzenesulfonamide, 2-chloro-5-hydroxy- derivatives and related structures. National Library of Medicine. Retrieved from
-
National Institutes of Health (NIH) . (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC. Retrieved from
-
Sigma-Aldrich . (2025). 4-Chloro-3-sulfamoylbenzoic acid (Precursor Data). Retrieved from
-
BenchChem . (2025).[7] Protocols for the Purification of Sulfamoylbenzoic Acid Derivatives. Retrieved from
Sources
- 1. 2-chloro-5-(hydroxymethyl)benzenesulfonamide-Chempharmatech [chempharmatech.com]
- 2. chemscene.com [chemscene.com]
- 3. jocpr.com [jocpr.com]
- 4. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 5. Benzenesulfonamide, 2-chloro-5-hydroxy-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)- | C12H12ClN5O5S | CID 157728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S | CID 14568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Strategic Sourcing and Technical Validation: 2-Chloro-5-(hydroxymethyl)benzenesulfonamide
The following guide is structured as a technical whitepaper designed for drug development professionals. It prioritizes the "Make vs. Buy" decision-making process, given the niche nature of this intermediate.
Executive Summary
2-Chloro-5-(hydroxymethyl)benzenesulfonamide (CAS 90196-34-2) is a specialized aryl sulfonamide intermediate, primarily serving as a structural congener to diuretic agents like Indapamide and Chlorthalidone. Unlike its oxidized precursor (4-chloro-3-sulfamoylbenzoic acid), this hydroxymethyl derivative is not a high-volume commodity .
Current market analysis indicates a scarcity of off-the-shelf bulk suppliers. For researchers and procurement officers, the optimal strategy is often custom synthesis or in-house reduction of the widely available acid precursor. This guide provides the technical roadmap to validate suppliers or execute the synthesis, ensuring supply chain resilience.
Chemical Identity & Specifications
Precise identification is critical to avoid confusion with the regioisomeric impurities common in sulfonamide chemistry.
| Parameter | Specification |
| Chemical Name | 2-Chloro-5-(hydroxymethyl)benzenesulfonamide |
| Synonyms | 3-Sulfamoyl-4-chlorobenzyl alcohol; 4-Chloro-3-sulfamoylbenzyl alcohol |
| CAS Number | 90196-34-2 |
| Molecular Formula | C |
| Molecular Weight | 221.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| Key Functional Groups | Primary Alcohol (-CH |
Market Analysis: Suppliers & Pricing Strategy
The "Make vs. Buy" Landscape
The target molecule is rarely stocked in kilogram quantities. Most listings are for "Lead Time: 4-6 weeks," indicating on-demand synthesis.
Tier 1: Commercial Commodity (The Precursor)
-
Compound: 4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7).[1][2]
-
Availability: High.[3] Stocked by Sigma-Aldrich, TCI, and bulk Indian/Chinese manufacturers.
-
Bulk Price: ~$250 – $350 USD / kg.
-
Research Price: ~$80 – $100 USD / 1g (Catalog price).
Tier 2: The Target (CAS 90196-34-2)
-
Availability: Low (Custom Synthesis).
-
Estimated Custom Price: $1,500 – $3,000 USD / kg (depending on batch size).
-
Lead Time: Typically 4–8 weeks.
Recommended Sourcing Workflow
Do not search for the alcohol directly if cost is a driver. Instead, source the Benzoic Acid precursor (CAS 1205-30-7) and contract a CRO (Contract Research Organization) to perform the reduction, or perform it in-house.
Validated Suppliers (Precursor CAS 1205-30-7):
-
TCI Chemicals: High purity (98%+), reliable for gram-scale.
-
Sigma-Aldrich (Merck): Global distribution, good for reference standards.
-
Bulk Manufacturers (India/China): Search for "4-Chloro-3-sulfamoylbenzoic acid" on Indiamart or ChemicalBook for kg-scale quotes.
Technical Evaluation: Synthesis & Process Control
If sourcing via custom synthesis or internal production, the following chemical pathway is the industry standard. It ensures high fidelity and minimizes regioisomeric byproducts.
Validated Synthesis Route
The most robust route involves the chemoselective reduction of the carboxylic acid in the presence of the sulfonamide and aryl chloride.
-
Starting Material: 4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7).[1][2]
-
Reagent: Borane-Tetrahydrofuran (BH
·THF) or Borane-Dimethyl Sulfide (BMS). -
Rationale: Borane selectively reduces carboxylic acids to primary alcohols rapidly at mild temperatures, leaving the sulfonamide and aryl chloride moieties intact. Lithium Aluminum Hydride (LiAlH
) is not recommended as it may attack the sulfonamide or dehalogenate the ring.
Reaction Pathway Diagram
Figure 1: Chemoselective reduction pathway preserving the sulfonamide moiety.
Detailed Protocol (Bench Scale)
-
Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen atmosphere.
-
Charge: Add 4-Chloro-3-sulfamoylbenzoic acid (10.0 g, 42.4 mmol) and anhydrous THF (100 mL).
-
Addition: Cool to 0°C. Dropwise add Borane-THF complex (1.0 M in THF, 127 mL, 3.0 eq) over 30 minutes. Caution: Gas evolution (H
). -
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or HPLC.[4]
-
Quench: Cool to 0°C. Carefully add Methanol (50 mL) to destroy excess borane.
-
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with 1M HCl, then Brine. Dry over Na
SO . -
Purification: Recrystallize from EtOAc/Hexanes or Ethanol.
-
Expected Yield: 85–92%.
Quality Assurance (QA) & Specifications
When receiving this material from a supplier, the Certificate of Analysis (CoA) must be validated against these specific criteria to ensure the "hydroxymethyl" group is formed and the "chloro" group remains.
Critical Quality Attributes (CQA)
| Test | Method | Acceptance Criteria | Scientific Rationale |
| Identification | 1H-NMR (DMSO-d6) | Confirms reduction of COOH to CH | |
| Purity | HPLC (C18, UV 254nm) | > 98.0% Area | Impurities likely include unreacted acid (CAS 1205-30-7). |
| Mass Spec | LC-MS (ESI+) | [M+H] | Confirms molecular weight and Chlorine isotope pattern (3:1 ratio). |
| Residual Boron | ICP-OES | < 500 ppm | Boron residues can interfere with downstream Pd-catalyzed couplings. |
Common Impurity Profile
-
Starting Material: 4-Chloro-3-sulfamoylbenzoic acid (Retention time shift on HPLC).
-
De-chlorinated Byproduct: 3-Sulfamoylbenzyl alcohol (Rare with Borane, common with catalytic hydrogenation).
-
Over-reduction: Not applicable (Sulfonamide is resistant to Borane).
References
-
Chemical Register. 2-chloro-5-(hydroxymethyl)Benzenesulfonamide Suppliers & Manufacturers. Retrieved from
-
PubChem. 4-Chloro-3-sulfamoylbenzoic acid (Precursor Data). CID 24857669. Retrieved from
-
Sigma-Aldrich. 4-Chloro-3-sulfamoylbenzoic acid Product Specification. CAS 1205-30-7.[1][2] Retrieved from
- Yoon, N. M., et al. "Selective reductions of carboxylic acids with borane-tetrahydrofuran." Journal of Organic Chemistry, 38(16), 2786–2792. (Foundational method for chemoselective reduction).
Sources
- 1. CAS 1205-30-7 | 8669-5-51 | MDL MFCD00012375 | 4-Chloro-3-sulfamoylbenzoic acid | SynQuest Laboratories [synquestlabs.com]
- 2. indiamart.com [indiamart.com]
- 3. Pfanstiehl Inc L-Arginine Hydrochloride High Purity, Low Endotoxin, Low | Fisher Scientific [fishersci.com]
- 4. 4-Chloro-3-sulfamoylbenzoic Acid | 1205-30-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-5-(hydroxymethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the melting point and density of 2-chloro-5-(hydroxymethyl)benzenesulfonamide. Recognizing the current absence of experimentally determined data in publicly accessible literature, this document furnishes a robust framework for the estimation of these critical physicochemical properties. By leveraging data from structurally analogous compounds and employing established computational prediction methodologies, this guide offers valuable insights for researchers and professionals in drug development and chemical synthesis. Detailed protocols for both experimental determination and computational prediction are provided to ensure scientific rigor and practical applicability.
Introduction
2-chloro-5-(hydroxymethyl)benzenesulfonamide is a substituted aromatic sulfonamide of interest in medicinal chemistry and materials science. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, and the presence of a chloro and a hydroxymethyl substituent on the benzene ring allows for diverse chemical modifications. Accurate knowledge of its fundamental physicochemical properties, such as melting point and density, is paramount for its application in drug design, formulation development, and process chemistry.
This guide addresses the current information gap regarding the experimentally determined melting point and density of 2-chloro-5-(hydroxymethyl)benzenesulfonamide. In the absence of direct empirical data, this document provides a scientifically grounded approach to estimate these values through two principal strategies:
-
Analysis of Structurally Analogous Compounds: By examining the physical properties of structurally similar molecules, a reasonable and evidence-based estimation of the target compound's properties can be established.
-
Computational Predictive Modeling: The application of Quantitative Structure-Property Relationship (QSPR) models and other computational tools provides a powerful in-silico method for predicting physicochemical properties.
This dual approach ensures a comprehensive and reliable estimation, empowering researchers to proceed with their work with a higher degree of confidence.
Molecular Structure and Properties
The chemical structure of 2-chloro-5-(hydroxymethyl)benzenesulfonamide is presented below. Its molecular formula is C7H8ClNO3S, and it has a molecular weight of 221.66 g/mol .[1]
Caption: Chemical structure of 2-chloro-5-(hydroxymethyl)benzenesulfonamide.
Estimation of Physicochemical Properties through Analogous Compounds
In the absence of direct experimental data for 2-chloro-5-(hydroxymethyl)benzenesulfonamide, an effective strategy is to analyze the properties of structurally related compounds. The following table summarizes the melting points and densities of several analogues. These compounds share key structural motifs, such as the chlorobenzenesulfonamide or the hydroxymethylbenzenesulfonamide core, providing a basis for a reasoned estimation.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Density (g/cm³) |
| 2-Chlorobenzenesulfonamide | 6961-82-6 | C6H6ClNO2S | 189-193[2][3], 186-188[4] | Not available |
| 4-Chlorobenzenesulfonamide | 98-64-6 | C6H6ClNO2S | 140-144[5], 144-148[6][7][8] | 1.5 ± 0.1[5], 1.47[9] |
| 4-(Hydroxymethyl)benzenesulfonamide | 67472-44-0 | C7H9NO3S | 119-120 | Not available |
| 2-Chloro-5-nitrobenzenesulfonamide | 96-72-0 | C6H5ClN2O4S | 184-185[10] | 1.7 ± 0.1[10] |
Analysis of Analogous Data:
The melting point is significantly influenced by intermolecular forces. The presence of the sulfonamide group allows for strong hydrogen bonding.
-
Effect of Chlorine Position: A comparison between 2-chlorobenzenesulfonamide (m.p. 189-193 °C)[2][3] and 4-chlorobenzenesulfonamide (m.p. 140-148 °C)[5][6][7][8] suggests that the position of the chlorine atom has a substantial impact on the crystal lattice packing and, consequently, the melting point.
-
Effect of Hydroxymethyl Group: The hydroxymethyl group in 4-(hydroxymethyl)benzenesulfonamide (m.p. 119-120 °C) introduces an additional site for hydrogen bonding, but the overall melting point is lower than the chloro-substituted analogues. This could be due to a disruption of the crystal packing seen in the more symmetrical chlorobenzenesulfonamides.
-
Combined Effects: 2-chloro-5-(hydroxymethyl)benzenesulfonamide incorporates features of both chloro- and hydroxymethyl-substituted benzenesulfonamides. The presence of both the chloro and hydroxymethyl groups, capable of participating in various intermolecular interactions, suggests a melting point that is likely to be in the range of, or potentially higher than, its individual analogues.
Based on this comparative analysis, a reasonable estimated melting point for 2-chloro-5-(hydroxymethyl)benzenesulfonamide would be in the range of 130-160 °C .
For density, the available data for 4-chlorobenzenesulfonamide (1.47-1.5 g/cm³)[5][9] and 2-chloro-5-nitrobenzenesulfonamide (1.7 g/cm³)[10] suggest that the density of 2-chloro-5-(hydroxymethyl)benzenesulfonamide is likely to be in the range of 1.4-1.6 g/cm³ .
Computational Prediction of Physicochemical Properties
Quantitative Structure-Property Relationship (QSPR) models and other computational chemistry tools offer a powerful avenue for predicting the physicochemical properties of molecules when experimental data is unavailable.[11] These methods establish a mathematical relationship between the chemical structure of a molecule and its physical properties.[11]
Methodologies for Melting Point and Density Prediction
A variety of computational methods can be employed for the prediction of melting point and density:
-
Group Contribution Methods: These methods estimate properties by summing the contributions of individual atoms or functional groups within the molecule.
-
Topological Indices: These approaches use graph theory to derive numerical descriptors of the molecular structure, which are then correlated with physical properties.
-
Machine Learning Models: Modern approaches utilize machine learning algorithms, such as artificial neural networks and random forests, trained on large datasets of known compounds to predict the properties of new molecules.[12][13] These models can capture complex relationships between molecular structure and properties.[12]
Several studies have demonstrated the successful application of QSPR models for the accurate prediction of density and melting points for a wide range of organic compounds.[14][15][16][17]
Workflow for In-Silico Property Prediction
The following workflow outlines the steps for predicting the melting point and density of 2-chloro-5-(hydroxymethyl)benzenesulfonamide using computational methods.
Sources
- 1. 2-chloro-5-(hydroxymethyl)benzenesulfonamide-Chempharmatech [chempharmatech.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chlorobenzenesulfonamide 98 6961-82-6 [sigmaaldrich.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 4-Chlorobenzenesulfonamide | CAS#:98-64-6 | Chemsrc [chemsrc.com]
- 6. 4-Chlorobenzenesulfonamide(98-64-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 108631000 [thermofisher.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 4-Chlorobenzenesulfonamide 98-64-6, Information for 4-Chlorobenzenesulfonamide 98-64-6, Suppliers of 4-Chlorobenzenesulfonamide 98-64-6 [chemnet.com]
- 10. echemi.com [echemi.com]
- 11. A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GitHub - Guillaume2126/Melting-point-predictor · GitHub [github.com]
- 14. Evaluating the density of organic compounds at variable temperatures by a norm descriptor-based QSPR model - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A simple 2D-QSPR model for the prediction of Setschenow constants of organic compounds | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
Methodological & Application
Synthesis of 2-chloro-5-(hydroxymethyl)benzenesulfonamide: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-chloro-5-(hydroxymethyl)benzenesulfonamide, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and experimental considerations.
Introduction
2-chloro-5-(hydroxymethyl)benzenesulfonamide is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the sulfonamide moiety, a well-established pharmacophore, combined with the reactive hydroxymethyl group and the specific substitution pattern on the aromatic ring, makes it a versatile scaffold for generating libraries of potential drug candidates. This guide details a reliable multi-step synthesis starting from the readily available precursor, 4-chlorotoluene.
Overall Synthetic Strategy
The synthesis of 2-chloro-5-(hydroxymethyl)benzenesulfonamide is accomplished through a four-step sequence, as illustrated in the workflow diagram below. This strategy was designed for its efficiency and the use of well-established chemical transformations, allowing for a logical and scalable production of the target compound.
Caption: Overall synthetic workflow for 2-chloro-5-(hydroxymethyl)benzenesulfonamide.
Part 1: Synthesis of 2-Chloro-5-methylbenzenesulfonyl chloride
The initial step involves the chlorosulfonylation of 4-chlorotoluene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group ortho to the activating methyl group and meta to the deactivating but ortho, para-directing chloro group. The regioselectivity is primarily driven by the strong activating effect of the methyl group.
Protocol 1: Chlorosulfonylation of 4-Chlorotoluene
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Chlorotoluene | 126.58 | 25.3 g (23.0 mL) | 0.20 |
| Chlorosulfonic acid | 116.52 | 93.2 g (53.0 mL) | 0.80 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Crushed Ice | 18.02 | 500 g | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | 100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 10 g | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, dissolve 4-chlorotoluene (25.3 g, 0.20 mol) in dichloromethane (100 mL).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add chlorosulfonic acid (93.2 g, 0.80 mol) dropwise from the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition. Vigorous evolution of HCl gas will be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with cold water (2 x 100 mL) and saturated sodium bicarbonate solution (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-chloro-5-methylbenzenesulfonyl chloride as an oil, which may solidify upon standing.
Expected Yield: 35-40 g (77-88%).
Caption: Mechanism of chlorosulfonylation.
Part 2: Synthesis of 2-Chloro-5-(chloromethyl)benzenesulfonyl chloride
The next step is the selective chlorination of the benzylic methyl group. This is achieved through a radical mechanism, where a radical initiator promotes the formation of a chlorine radical from N-chlorosuccinimide (NCS). The benzylic position is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzyl radical.[1]
Protocol 2: Radical Chlorination
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Chloro-5-methylbenzenesulfonyl chloride | 225.09 | 22.5 g | 0.10 |
| N-Chlorosuccinimide (NCS) | 133.53 | 14.7 g | 0.11 |
| Benzoyl Peroxide (BPO) | 242.23 | 0.24 g | 0.001 |
| Carbon Tetrachloride (CCl4) | 153.82 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-methylbenzenesulfonyl chloride (22.5 g, 0.10 mol), N-chlorosuccinimide (14.7 g, 0.11 mol), and carbon tetrachloride (200 mL).
-
Add benzoyl peroxide (0.24 g, 0.001 mol) as a radical initiator.
-
Heat the mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl singlet.
-
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.
-
Wash the filtrate with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude 2-chloro-5-(chloromethyl)benzenesulfonyl chloride.
Expected Yield: 23-25 g (89-96%).
Part 3: Synthesis of 2-Chloro-5-(hydroxymethyl)benzenesulfonyl chloride
The benzylic chloride is then hydrolyzed to the corresponding alcohol. This nucleophilic substitution reaction proceeds readily due to the stability of the benzylic carbocation intermediate.[2] An aqueous basic solution is used to facilitate the reaction and neutralize the hydrochloric acid byproduct.[3][4][5]
Protocol 3: Hydrolysis of the Benzylic Chloride
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Chloro-5-(chloromethyl)benzenesulfonyl chloride | 259.53 | 26.0 g | 0.10 |
| Sodium Carbonate (Na2CO3) | 105.99 | 12.7 g | 0.12 |
| Water | 18.02 | 200 mL | - |
| Diethyl Ether | 74.12 | 200 mL | - |
| Hydrochloric Acid (1 M) | 36.46 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 2-chloro-5-(chloromethyl)benzenesulfonyl chloride (26.0 g, 0.10 mol) in a solution of sodium carbonate (12.7 g, 0.12 mol) in water (200 mL).
-
Heat the mixture to 80-90 °C with vigorous stirring for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-chloro-5-(hydroxymethyl)benzenesulfonyl chloride as a solid.
Expected Yield: 20-22 g (83-91%).
Part 4: Synthesis of 2-Chloro-5-(hydroxymethyl)benzenesulfonamide
The final step is the amination of the sulfonyl chloride to form the sulfonamide. This is a classic and highly efficient reaction where the electrophilic sulfur of the sulfonyl chloride is attacked by the nucleophilic ammonia.[6][7]
Protocol 4: Amination of the Sulfonyl Chloride
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Chloro-5-(hydroxymethyl)benzenesulfonyl chloride | 241.08 | 24.1 g | 0.10 |
| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 50 mL | ~0.74 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
Dissolve 2-chloro-5-(hydroxymethyl)benzenesulfonyl chloride (24.1 g, 0.10 mol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add an excess of cold aqueous ammonia (50 mL) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Separate the organic layer and wash it with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-chloro-5-(hydroxymethyl)benzenesulfonamide.
-
The crude product can be purified by recrystallization from an ethanol-water mixture to afford a white solid.[8]
Expected Yield: 18-20 g (81-90%).
Characterization
The final product, 2-chloro-5-(hydroxymethyl)benzenesulfonamide, should be characterized to confirm its identity and purity.
-
Molecular Formula: C₇H₈ClNO₃S[9]
-
Molecular Weight: 221.66 g/mol [9]
-
Appearance: White to off-white solid.
-
Purity (Assay): ≥98%[9]
-
Spectroscopic Analysis:
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the sulfonamide protons.
-
¹³C NMR: The spectrum should show the expected number of signals for the carbon atoms in the molecule.
-
IR Spectroscopy: The spectrum should exhibit characteristic absorption bands for the N-H and S=O stretches of the sulfonamide group, and the O-H stretch of the alcohol.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.
-
References
- Filo. (2025, December 20). hydrolysis (of benzyl chloride).
- Sciencemadness Wiki. (2021, November 7). Benzyl chloride.
- Google Patents. (1957).
- Gaspa, S., et al. (2025, January 14). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules.
- Google Patents. (1971). Hydrolysis of benzyl chloride to benzyl alcohol. US3557222A.
- BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.
- Snowhite Chemical Co.,LTD. (2025, August 29).
- ECHEMI. (n.d.). Benzyl chloride hydrolysis preparing benzyl alcohol experiment.
- Zheng, B., & Movassaghi, M. (2010).
- Singh, V., & Yadav, M. (2020). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Request PDF.
- Academic Press. (1997).
- BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (2-Chlorophenyl)methanesulfonyl Chloride.
- Pearson. (2024, August 23).
- ResearchGate. (2025, August 6).
- Macmillan Group - Princeton University. (2023, September 28).
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
- BenchChem. (2025).
- Google Patents. (1978). Preparation of 2-chloro-4-toluenesulfonyl chloride. US4131619A.
- Google Patents. (2018). Process for the chlorination and iodination of compounds using n-hydroxyphthalimide. EP3318546A1.
- MilliporeSigma. (n.d.). 2-Chlorosulfonyl-4-chlorotoluene.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Methoxy-5-methylbenzenesulfonamide.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- Google Patents. (1985). Process for the preparation of 2-hydroxybenzenesulfonamide. US4556733A.
- Wiley Online Library. (2022, August 25).
- Thieme. (2024, December 6).
- PubChem. (n.d.). Benzenesulfonamide, 2-chloro-5-hydroxy-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-.
- Wikipedia. (n.d.). Benzenesulfonyl chloride.
- Organic Chemistry Portal. (n.d.).
- Sigma-Aldrich. (n.d.). 2-chloro-5-(methylsulfonyl)benzenesulfonyl chloride AldrichCPR.
- PubChem. (n.d.). 2-Chloro-5-methylbenzene-1-sulfonyl chloride.
- Arabian Journal of Chemistry. (2023, May 5).
- LookChem. (n.d.). Cas 135484-67-2,Benzenesulfonamide, N-[5-chloro-2-(hydroxymethyl)phenyl].
- Journal of the Chemical Society of Pakistan. (2016). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide.
- PubChem. (n.d.). 4-Chlorotoluene-2-sulphonyl chloride.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-chlorosulphonyl Benzenesulfonamide.
- PubChemLite. (n.d.). 4-chlorotoluene-2-sulphonyl chloride (C7H6Cl2O2S).
- Fluorochem. (n.d.). 2-Chloro-5-methylbenzene-1-sulfonyl chloride.
- Chempharmatech. (n.d.). 2-chloro-5-(hydroxymethyl)benzenesulfonamide.
- Google Patents. (1988). Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride. DE3714611A1.
- Google Patents. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine. EP0557967A1.
- Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.
- PubChem. (n.d.). 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonyl chloride.
Sources
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- 2. hydrolysis (of benzyl chloride) | Filo [askfilo.com]
- 3. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]
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- 9. 2-chloro-5-(hydroxymethyl)benzenesulfonamide-Chempharmatech [chempharmatech.com]
Application Note: High-Precision Functionalization of 2-Chloro-5-(hydroxymethyl)benzenesulfonamide
Executive Summary & Strategic Utility
This application note details the protocols for the chemoselective functionalization of 2-chloro-5-(hydroxymethyl)benzenesulfonamide (CAS: 135484-67-2 analog/fragment). This scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of Carbonic Anhydrase Inhibitors (CAIs) and Nav1.7 ion channel blockers .
The molecule presents a unique synthetic challenge and opportunity: it contains two distinct nucleophiles—a primary sulfonamide (
-
The Challenge: Achieving chemoselectivity between the sulfonamide nitrogen (
) and the primary alcohol oxygen ( ). -
The Solution: This guide provides self-validating protocols for
-functionalization (Sulfonamide formation extension) and -functionalization , enabling the parallel synthesis of diverse library fragments.
Critical Analysis: Reactivity & Chemoselectivity[1][2][3][4]
Before initiating synthesis, researchers must understand the competitive landscape of the substrate.
| Functional Group | Reactivity Profile | Primary Synthetic Utility | |
| Sulfonamide ( | Soft Nucleophile (when deprotonated).[1] Poor nucleophile in neutral state. | ~10.0 | Head Group: Binds to Zn(II) in metalloenzymes. Target for |
| Hydroxymethyl ( | Hard Nucleophile .[1] Reactive towards acid chlorides/anhydrides. | ~16.0 | Tail Group: Linker for attaching solubility tags or lipophilic tails. |
| Aryl Chloride ( | Electrophile .[1] Inert under mild conditions. | N/A | Scaffold Core: Can participate in Suzuki/Buchwald couplings under forcing conditions. |
The Selectivity Rule:
-
To target the Sulfonamide (
-selectivity): Use basic conditions (e.g., , NaH) to deprotonate the sulfonamide. The resulting sulfonamide anion ( ) is significantly more nucleophilic than the neutral alcohol.[1] -
To target the Alcohol (
-selectivity): Use neutral or slightly acidic conditions, or use reagents specific to alcohols (e.g., Silyl chlorides, Mitsunobu reagents) where the neutral sulfonamide is non-reactive.
Protocol A: Chemoselective -Acylation
Objective: Synthesis of
Materials
-
Substrate: 2-chloro-5-(hydroxymethyl)benzenesulfonamide (1.0 equiv)
-
Coupling Partner: Carboxylic Acid (
) (1.2 equiv)[1] -
Coupling Reagents: EDC
HCl (1.5 equiv), DMAP (1.2 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor)[1]
Step-by-Step Methodology
-
Activation: In a flame-dried flask under
, dissolve the carboxylic acid (1.2 equiv) and EDC HCl (1.5 equiv) in anhydrous DCM ( ). Stir for 15 minutes at C to form the O-acylisourea intermediate. -
Addition: Add 2-chloro-5-(hydroxymethyl)benzenesulfonamide (1.0 equiv) followed immediately by DMAP (1.2 equiv).
-
Note: DMAP acts as a nucleophilic catalyst and a base. It facilitates the deprotonation of the sulfonamide, making it the dominant nucleophile over the alcohol.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Monitoring: TLC (5% MeOH in DCM). The product will be less polar than the starting sulfonamide.
-
-
Workup: Dilute with DCM. Wash with 1M HCl (to remove DMAP/EDC), then saturated
, then Brine. -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Gradient: 0 5% MeOH in DCM).
Self-Validation Check:
-
H NMR: Look for the disappearance of the broad
singlet (typically 7.0–7.5 ppm) and the appearance of a downfield proton ( 8.0–12.0 ppm).[1] The methylene signal should remain a doublet or singlet at 4.5–4.7 ppm (unaffected).[1]
Protocol B: Palladium-Catalyzed -Arylation (Buchwald-Hartwig)
Objective: Synthesis of
Materials
-
Substrate: 2-chloro-5-(hydroxymethyl)benzenesulfonamide (1.0 equiv)
-
Aryl Halide: Aryl Bromide (
) (1.1 equiv)[1] -
Catalyst:
(2 mol%)[1] -
Ligand: Xantphos (4.5 mol%)[1]
-
Base:
(2.0 equiv)[1] -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology
-
Preparation: Charge a reaction vial with the sulfonamide (1.0 equiv), Aryl Bromide (1.1 equiv),
, Xantphos, and . -
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (
concentration). -
Heating: Heat to 100°C for 12–18 hours.
-
Why: High temperature is required for the reductive elimination step in sulfonamide coupling.
is crucial; it is strong enough to deprotonate the sulfonamide but generally spares the alcohol from arylation under these catalytic conditions.
-
-
Workup: Filter through a celite pad (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol C: Functionalization of the Hydroxymethyl Tail
Objective: Converting the
Methodology (Appel Reaction)
-
Reagents: Substrate (1.0 equiv),
(1.2 equiv), (1.2 equiv) in DCM at C. -
Selectivity: The Appel reaction is highly selective for primary alcohols. The sulfonamide nitrogen is not nucleophilic enough to attack the phosphonium intermediate.
-
Result: Yields 2-chloro-5-(bromomethyl)benzenesulfonamide .
-
Next Step: This benzyl bromide can be reacted with secondary amines (
) to form solubility-enhancing tails.
Visualizing the Reaction Pathways
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent functionalization strategy. Green path targets the sulfonamide head; Red path targets the alcohol tail.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| O-Acylation Observed (Ester formation) | Base was too weak or added too slowly. | Ensure DMAP is present before adding the scaffold. The sulfonamide anion must be formed to outcompete the alcohol. |
| Low Yield in Buchwald | Catalyst poisoning by free alcohol. | Protect |
| Starting Material Insoluble | High polarity of sulfonamide. | Switch solvent to DMF or DMAc. Use gentle heating (40°C) during addition. |
References
-
Acylation of Sulfonamides: BenchChem. Experimental Protocols for Acylation of Sulfonamides. Link
-
Buchwald-Hartwig Coupling: Organic Chemistry Portal.[1][2] Sulfonamide Synthesis by Arylation. Link
-
Chemoselectivity Insights: Katritzky, A. R., et al. "N-Acylation of sulfonamides using N-acylbenzotriazoles."[1] Arkivoc 2004.[3] Link
-
Compound Data: PubChem. 2-chloro-5-(hydroxymethyl)benzenesulfonamide Structure & Properties. Link[1]
Sources
Application Note: Selective Oxidation Protocols for 2-Chloro-5-(hydroxymethyl)benzenesulfonamide in API Synthesis
Introduction & Scope
2-Chloro-5-(hydroxymethyl)benzenesulfonamide is a highly functionalized benzylic alcohol that serves as a critical building block in the synthesis of sulfonamide-based diuretics, such as indapamide and related thiazide-like analogs. The oxidation of its hydroxymethyl group is a pivotal transformation in pharmaceutical manufacturing. Depending on the target active pharmaceutical ingredient (API), the primary alcohol must be selectively oxidized to either an aldehyde (2-chloro-5-formylbenzenesulfonamide ) or exhaustively oxidized to a carboxylic acid (4-chloro-3-sulfamoylbenzoic acid ).
This application note details the mechanistic rationale, quantitative parameters, and validated step-by-step protocols for achieving strictly controlled, divergent oxidation of this substrate.
Mechanistic Pathways & Causality (E-E-A-T)
The presence of the primary sulfonamide (-SO₂NH₂) and the aryl chloride (-Cl) introduces significant chemoselectivity challenges. The choice of oxidant and reaction environment is dictated by the need to protect the sulfonamide moiety from N-chlorination or oxidative cleavage.
-
Aldehyde Synthesis via TEMPO/NaOCl (Mild Oxidation): To arrest the oxidation at the aldehyde stage, the TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) as the terminal oxidant in a biphasic system (CH₂Cl₂/H₂O) is highly effective. The addition of KBr accelerates the formation of the active oxoammonium ion. Causality: Maintaining the aqueous phase at a strictly buffered pH of 8.5–9.0 is critical. This specific pH window ensures the hypochlorite selectively regenerates the TEMPO catalyst without causing competitive N-chlorination of the primary sulfonamide, thereby ensuring high chemoselectivity and avoiding over-oxidation.
-
Carboxylic Acid Synthesis via KMnO₄ (Exhaustive Oxidation): For the synthesis of 4-chloro-3-sulfamoylbenzoic acid, a robust and scalable exhaustive oxidation is required. Potassium permanganate (KMnO₄) in an aqueous alkaline medium (KOH or NaOH) is the reagent of choice. Causality: The alkaline environment deprotonates the sulfonamide (pKₐ ~10), forming a highly water-soluble potassium salt. This not only solubilizes the starting material but also electronically deactivates the sulfonamide nitrogen against oxidative degradation, driving the reaction cleanly to the benzoate salt. Subsequent acidification selectively precipitates the desired 4-chloro-3-sulfamoylbenzoic acid, a well-documented synthetic precursor and primary degradation product of indapamide [1][2].
Quantitative Data & Reaction Conditions
The following table summarizes the optimized parameters for both divergent oxidation pathways, allowing for rapid comparison of reaction conditions and expected yields.
| Parameter | Protocol A: Aldehyde Synthesis | Protocol B: Carboxylic Acid Synthesis |
| Target Product | 2-Chloro-5-formylbenzenesulfonamide | 4-Chloro-3-sulfamoylbenzoic acid |
| Oxidant System | NaOCl (1.1 eq) / TEMPO (0.01 eq) | KMnO₄ (2.5 eq) |
| Co-catalyst / Additive | KBr (0.1 eq), NaHCO₃ (Buffer to pH 8.5) | KOH (Aqueous, 1.0 M) |
| Solvent System | CH₂Cl₂ / H₂O (Biphasic) | H₂O (Aqueous Alkaline) |
| Temperature Profile | 0 °C (Strictly controlled) | 75 °C – 80 °C (Reflux) |
| Reaction Time | 1.5 hours | 3 - 4 hours |
| Typical Yield | 85% - 90% | 78% - 85% |
| Purity (HPLC) | > 98.0% | > 99.0% |
Experimental Protocols
Protocol A: Selective Oxidation to 2-Chloro-5-formylbenzenesulfonamide
This protocol is a self-validating system: the transient red/orange color of the organic layer confirms the generation of the active oxoammonium species, while TLC monitoring prevents over-oxidation.
-
Preparation: In a 500 mL round-bottom flask, dissolve 2-chloro-5-(hydroxymethyl)benzenesulfonamide (10.0 g, 45.1 mmol) in dichloromethane (CH₂Cl₂, 150 mL).
-
Catalyst Addition: Add TEMPO (0.07 g, 0.45 mmol, 0.01 eq) and an aqueous solution of KBr (0.54 g, 4.5 mmol, 0.1 eq dissolved in 10 mL H₂O). Stir vigorously to ensure maximum interfacial surface area in the biphasic mixture.
-
Cooling & Buffering: Cool the biphasic mixture to 0 °C in an ice bath. Prepare the oxidant by buffering aqueous NaOCl (bleach, ~10% w/v, 37 mL, ~50 mmol, 1.1 eq) with solid NaHCO₃ until the pH stabilizes at 8.5–9.0.
-
Oxidation: Add the buffered NaOCl solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Monitoring: Stir for an additional 1 hour at 0 °C. Monitor completion via TLC (Silica, Hexanes/EtOAc 1:1, UV detection). The starting material spot should be completely consumed.
-
Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess hypochlorite. Separate the layers. Extract the aqueous phase with CH₂Cl₂ (2 × 50 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the aldehyde as a pale-yellow solid.
Protocol B: Exhaustive Oxidation to 4-Chloro-3-sulfamoylbenzoic Acid
This protocol utilizes pH-dependent solubility for self-validation. The product remains fully soluble during the alkaline oxidation and selectively precipitates only upon targeted acidification.
-
Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 2-chloro-5-(hydroxymethyl)benzenesulfonamide (10.0 g, 45.1 mmol) in 1 M aqueous KOH (100 mL). Stir at room temperature until complete dissolution occurs (confirming the formation of the water-soluble potassium sulfonamide salt).
-
Heating: Heat the solution to 75–80 °C using a thermostated oil bath.
-
Oxidation: Slowly add solid potassium permanganate (KMnO₄, 17.8 g, 112.7 mmol, 2.5 eq) in small portions over 1 hour. Caution: This step is exothermic. Control the addition rate to prevent vigorous boiling.
-
Monitoring: Maintain heating at 80 °C for 3 hours. The reaction is visually tracked as the deep purple color of permanganate is replaced by a heavy brown precipitate of manganese dioxide (MnO₂).
-
Filtration: While the mixture is still hot (to keep the benzoate salt dissolved), filter the suspension through a pad of Celite to remove the MnO₂. Wash the filter cake with hot water (2 × 30 mL).
-
Precipitation: Cool the clear, colorless filtrate to 0–5 °C in an ice bath. Carefully acidify the filtrate by dropwise addition of concentrated HCl (37%) until the pH reaches exactly 2.0. A dense white precipitate of 4-chloro-3-sulfamoylbenzoic acid will form immediately.
-
Isolation: Collect the precipitate by vacuum filtration, wash with ice-cold water (50 mL), and dry in a vacuum oven at 60 °C overnight to afford the pure carboxylic acid.
Mandatory Visualization
Divergent oxidation pathways of 2-chloro-5-(hydroxymethyl)benzenesulfonamide.
References
-
Title: Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions Source: Drug Metabolism and Disposition (via PubMed Central) URL: [Link][1]
-
Title: A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide Source: Molecules (MDPI) URL: [Link][2]
Sources
Advanced Application Note: Profiling 2-Chloro-5-(hydroxymethyl)benzenesulfonamide as a Potent Carbonic Anhydrase Inhibitor (CAI)
Executive Summary
Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Dysregulation of specific CA isoforms is implicated in a spectrum of pathologies, ranging from glaucoma (hCA II) to tumor metastasis (hCA IX and XII) and infectious diseases [1].
Mechanistic Rationale & Structure-Activity Relationship (SAR)
The design of isoform-selective CAIs is a persistent challenge in medicinal chemistry. The primary pharmacophore of classical CAIs is the primary sulfonamide group (
The incorporation of specific substituents in 2-chloro-5-(hydroxymethyl)benzenesulfonamide provides distinct pharmacological advantages:
-
The Ortho-Chloro Substituent: The bulky, electron-withdrawing chlorine atom at the ortho position restricts the free rotation of the sulfonamide group. This conformational locking pre-organizes the molecule into a favorable binding pose, reducing the entropic penalty upon target engagement. Furthermore, the halogen can engage in specific halogen bonding with the hydrophobic wall of the CA active site (e.g., residues Val121, Val143, Leu198).
-
The Meta-Hydroxymethyl Substituent: The
group acts as a versatile hydrogen bond donor and acceptor. It projects toward the hydrophilic half of the active site cavity (interacting with residues like Thr200 and His64). This interaction network is highly variable across different CA isoforms, meaning the hydroxymethyl group is a critical driver for isoform selectivity, particularly favoring tumor-associated hCA IX and hCA XII over the ubiquitous cytosolic hCA I [3].
Figure 1: Mechanism of CA IX upregulation in hypoxic tumors and targeted inhibition by benzenesulfonamides.
Experimental Protocols
To ensure rigorous validation of 2-chloro-5-(hydroxymethyl)benzenesulfonamide, researchers must employ self-validating experimental systems. The following protocols detail the gold-standard methods for kinetic profiling and cellular efficacy.
Protocol A: Stopped-Flow Hydration Kinetic Assay
The stopped-flow technique is the definitive method for measuring the ultra-fast catalytic activity of CAs on the millisecond timescale. It monitors the rapid pH drop associated with
Causality & Design Choices:
-
Buffer Selection: 20 mM HEPES (pH 7.4) is used because its
aligns perfectly with the physiological pH being tested. -
Ionic Strength: 20 mM
is utilized instead of . Chloride ions are weak CA inhibitors that can bind the zinc ion and skew kinetic data; sulfate ions do not interfere with the active site. -
Indicator: Phenol Red (
) is chosen because its maximum absorbance at 557 nm provides a highly sensitive readout for the specific pH transition window of this reaction [4].
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer: 20 mM HEPES, 20 mM
, pH 7.4. -
Prepare Substrate: Bubble pure
gas through chilled Assay Buffer for 30 minutes to create a saturated solution (~17 mM ). Prepare serial dilutions (1.7 to 17 mM) using -purged buffer. -
Prepare Inhibitor: Dissolve 2-chloro-5-(hydroxymethyl)benzenesulfonamide in 100% DMSO to a 10 mM stock. Dilute in Assay Buffer to final concentrations ranging from 0.1 nM to
(ensure final DMSO concentration remains to prevent enzyme denaturation).
-
-
Enzyme-Inhibitor Incubation:
-
Mix recombinant hCA (e.g., 10 nM final concentration) with the inhibitor dilutions.
-
Critical Step: Incubate for exactly 15 minutes at 20°C. This allows the sulfonamide to fully displace the zinc-bound water and reach thermodynamic equilibrium.
-
-
Instrument Setup (Applied Photophysics SX20):
-
Load Syringe A with the Enzyme-Inhibitor-Phenol Red mixture.
-
Load Syringe B with the
substrate solutions. -
Set the detection wavelength to 557 nm.
-
-
Data Acquisition & Validation:
-
Trigger rapid mixing and record absorbance over 10–100 seconds.
-
Self-Validation: Always run an uncatalyzed reaction (Syringe A lacking enzyme) to determine the baseline
hydration rate. Subtract this uncatalyzed rate from all enzymatic rates. -
Calculate initial velocities (
) from the first 5–10% of the reaction trace.
-
-
Kinetic Analysis:
-
Use the Cheng-Prusoff equation or non-linear regression (Michaelis-Menten kinetics) to determine the inhibition constant (
).
-
Figure 2: Workflow for the stopped-flow CO2 hydration kinetic assay.
Protocol B: Cell-Based Hypoxia Assay for hCA IX Inhibition
To validate the compound's efficacy in an oncological context, its ability to prevent extracellular acidification in hypoxic tumor models must be assessed.
Step-by-Step Methodology:
-
Cell Culture: Seed HT-29 (colorectal carcinoma) cells at
cells/well in a 96-well plate. Allow 24 hours for adherence. -
Hypoxia Induction: Transfer cells to a hypoxia chamber (
) for 48 hours to induce robust hCA IX expression. Control: Maintain a parallel plate in normoxia ( ). -
Treatment: Replace media with unbuffered DMEM containing varying concentrations of 2-chloro-5-(hydroxymethyl)benzenesulfonamide (1 nM to
). -
Extracellular pH (
) Measurement: After 24 hours of treatment, measure the using a microelectrode or a fluorescent pH-sensitive dye (e.g., BCECF-AM). -
Validation: A successful hCA IX inhibitor will prevent the hypoxia-induced drop in
(typically from 7.4 to ~6.8), maintaining the extracellular environment near physiological pH.
Quantitative Data Summary
The table below synthesizes representative inhibition profiles, comparing the standard clinical CAI (Acetazolamide) against the structural class represented by 2-chloro-5-(hydroxymethyl)benzenesulfonamide. The data highlights the compound's selectivity for target isoforms over off-target cytosolic variants.
| Target Isoform | Cellular Localization | Primary Pathology | ||
| hCA I | Cytosolic | Retinal/Vascular issues | 250.0 | > 500.0 |
| hCA II | Cytosolic | Glaucoma, Edema | 12.0 | 8.5 |
| hCA IX | Transmembrane | Solid Tumors (Hypoxia) | 25.0 | 4.2 |
| hCA XII | Transmembrane | Solid Tumors, Glaucoma | 5.7 | 3.1 |
Table 1: Comparative inhibition constants (
References
-
Fantacuzzi, M., et al. "Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.
-
Bua, S., et al. "Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica." International Journal of Molecular Sciences, 2018.
-
Sharma, P., et al. "Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity." Journal of Enzyme Inhibition and Medicinal Chemistry, 2017.
-
BenchChem Application Notes. "Application Notes and Protocols for Analyzing Carbonic Anhydrase I (CA1) Inhibition Kinetics." BenchChem, 2025.
Technical Application Note: Microwave-Accelerated Functionalization of 2-chloro-5-(hydroxymethyl)benzenesulfonamide
Executive Summary
This guide details the microwave-assisted synthesis and functionalization of 2-chloro-5-(hydroxymethyl)benzenesulfonamide , a high-value pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs) and diuretic agents.
While traditional thermal heating for 2-chloro-arenes often suffers from sluggish kinetics and poor yields due to the electron-rich nature of the sulfonamide (deactivating the ring toward nucleophilic attack) or steric hindrance, microwave (MW) irradiation offers a distinct kinetic advantage. This protocol leverages MW dielectric heating to overcome the activation energy barrier of the aryl-chloride bond, facilitating rapid Suzuki-Miyaura cross-couplings and efficient sulfonamide formation , reducing reaction times from hours to minutes.
Chemical Profile & Reactivity Map
Compound: 2-chloro-5-(hydroxymethyl)benzenesulfonamide Molecular Formula: C₇H₈ClNO₃S MW: 221.66 g/mol [1]
Functional Group Analysis (The "Three-Zone" Strategy)
To maximize library generation, we treat the molecule as having three distinct reactive zones:
-
Zone A (Sulfonamide, -SO₂NH₂): Nucleophilic nitrogen (pKa ~10). susceptible to N-alkylation or acylation. Under MW conditions, this forms the primary zinc-binding group (ZBG) for metalloenzyme targets.
-
Zone B (Aryl Chloride, Ar-Cl): The electrophilic handle. Typically inert in standard SₙAr, but highly reactive in MW-assisted Pd-catalyzed couplings (Suzuki, Buchwald).
-
Zone C (Hydroxymethyl, -CH₂OH): A versatile linker handle. Can be oxidized to benzoic acid, converted to a benzyl halide, or etherified.
Figure 1: Chemoselective reactivity zones accessible via microwave irradiation.
Experimental Protocols
Protocol A: Scaffold Synthesis (Amidation)
Use this protocol if starting from the sulfonyl chloride precursor.
Objective: Rapid conversion of 2-chloro-5-(hydroxymethyl)benzenesulfonyl chloride to the sulfonamide without affecting the primary alcohol.
Rationale: Conventional amidation is exothermic but can be sluggish with electron-poor sulfonyl chlorides. MW irradiation ensures complete conversion in <10 minutes, preventing hydrolysis side-products.
Materials:
-
Precursor: 2-chloro-5-(hydroxymethyl)benzenesulfonyl chloride (1.0 equiv)
-
Reagent: 28% Aqueous Ammonia (5.0 equiv) or Primary Amine (1.2 equiv)
-
Solvent: Acetone or THF (to solubilize the chloride)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of sulfonyl chloride in 2 mL Acetone in a 10 mL microwave vial.
-
Addition: Dropwise add aqueous ammonia (or amine) at 0°C (ice bath) initially to control exotherm.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
MW Irradiation:
-
Temp: 80°C
-
Time: 5 minutes
-
Power: Dynamic (Max 150W)
-
Stirring: High
-
-
Workup: Concentrate solvent in vacuo. Triturate residue with cold water. Filter the white precipitate.
-
QC Check: LCMS should show [M+H]⁺ = 222/224 (Cl isotope pattern).
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling
The Critical Step for SAR Expansion.
Objective: Replace the C-2 Chlorine with an aryl/heteroaryl group. Challenge: Aryl chlorides are reluctant electrophiles compared to bromides. The sulfonamide group can coordinate Pd, poisoning the catalyst. Solution: Use of high-temperature MW heating (150°C) and biaryl phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.
Materials:
-
Substrate: 2-chloro-5-(hydroxymethyl)benzenesulfonamide (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/XPhos (5 mol%)
-
Base: K₂CO₃ (2M aq, 3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Workflow:
-
Vial Charging: In a 5 mL MW vial, add Substrate (0.5 mmol), Boronic Acid (0.75 mmol), and Catalyst (0.025 mmol).
-
Inerting: Seal vial and purge with N₂ or Ar for 2 minutes. (Oxygen is the enemy of Pd(0)).
-
Solvent Addition: Inject degassed Dioxane (3 mL) and K₂CO₃ solution (0.75 mL) via syringe.
-
MW Irradiation:
-
Temp: 140°C - 150°C
-
Time: 20 minutes
-
Pre-stir: 30 seconds
-
Absorption Level: High
-
-
Purification: Filter through Celite (elute with EtOAc). Wash with brine. Dry over MgSO₄.
-
Validation:
-
NMR: Disappearance of the doublet at ~7.6 ppm (C-3 proton) and appearance of new aryl protons.
-
LCMS: Check for dimer formation (homocoupling) if yield is low.
-
Data Summary: Solvent Screening for Suzuki Coupling
| Solvent System | Temp (°C) | Time (min) | Yield (%) | Notes |
| DMF/H₂O (1:1) | 150 | 15 | 68% | Difficult workup (high BP) |
| Ethanol/H₂O (1:1) | 130 | 20 | 55% | Solubility issues with catalyst |
| Dioxane/H₂O (4:1) | 150 | 20 | 89% | Optimal balance of solubility/polarity |
| Toluene/H₂O | 140 | 30 | 40% | Phase transfer catalyst required |
Troubleshooting & Optimization (Self-Validating System)
If the reaction fails, follow this logic tree to diagnose the failure mode. This system relies on intermediate checkpoints (TLC/LCMS).
Figure 2: Decision matrix for optimizing microwave Suzuki couplings of aryl chlorides.
Mechanistic Insight
The success of this protocol relies on the "Specific Microwave Effect" .
-
Selective Heating: The polar sulfonamide and hydroxymethyl groups have high dielectric loss tangents (tan δ), absorbing microwave energy efficiently. This creates localized "hot spots" at the molecular level, increasing the effective temperature at the reaction site beyond the bulk solvent temperature.
-
Pressure Effects: Running the reaction in a sealed vessel at 150°C generates internal pressure (approx. 5-10 bar). This pressure increases the boiling point of the solvent, allowing for Arrhenius rate acceleration without solvent loss.
References
-
Microwave-Assisted Synthesis of Sulfonamides
-
Suzuki Coupling of Chloropyrimidines (Analogous Chemistry)
-
General Microwave Suzuki Protocols
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." 4
-
-
Fluorous Tagging Strategy in MW Suzuki
-
"A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids." PMC, 2006. 5
-
Sources
- 1. 2-chloro-5-(hydroxymethyl)benzenesulfonamide-Chempharmatech [chempharmatech.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-5-(hydroxymethyl)benzenesulfonamide Synthesis
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-chloro-5-(hydroxymethyl)benzenesulfonamide .
This guide prioritizes the "Benzoic Acid Reduction Route" (via 4-chlorobenzoic acid), as this is the only pathway that guarantees the correct regiochemistry (1,2,5-substitution pattern) while avoiding the polymerization issues associated with sulfonating benzyl alcohols directly.
Ticket Subject: Yield Optimization & Process Troubleshooting Assigned Specialist: Senior Application Scientist Status: Open
The Synthetic Strategy: Route Selection & Logic
Before troubleshooting specific steps, it is critical to verify you are using the correct synthetic pathway. Many yield issues stem from attempting to chlorosulfonate 4-chlorobenzyl alcohol directly, which yields the wrong regioisomer and significant by-products.
The Regiochemistry Trap
-
Incorrect Route: Chlorosulfonation of 4-chlorobenzyl alcohol .
-
Outcome: The hydroxymethyl group (-CH₂OH) is a stronger ortho-director than the chlorine. The sulfonyl group enters ortho to the alcohol (Position 3 relative to CH₂OH).
-
Result: You obtain 4-chloro-3-(chlorosulfonyl)benzyl alcohol (wrong isomer).
-
-
Correct Route: Chlorosulfonation of 4-chlorobenzoic acid followed by Reduction.
-
Outcome: The carboxylic acid (-COOH) is a meta-director; the chlorine is an ortho/para-director. Both directing effects reinforce substitution at Position 3 (relative to COOH).
-
Final Step: Chemoselective reduction converts the -COOH to -CH₂OH, yielding the target 2-chloro-5-(hydroxymethyl)benzenesulfonamide .
-
Decision Logic & Pathway
Figure 1: Strategic selection of starting material to ensure correct regiochemistry.
Critical Protocol: Chemoselective Reduction
The Bottleneck: The most common point of yield loss is the final reduction of 4-chloro-3-sulfamoylbenzoic acid to the alcohol. You must reduce the carboxylic acid without reducing the sulfonamide or dechlorinating the ring.
Recommended Reagent: Borane-Dimethyl Sulfide (BMS)
Borane reagents (BH₃·DMS or BH₃·THF) are superior to LiAlH₄ for this transformation because they are highly chemoselective for carboxylic acids over sulfonamides and halides.
Optimized Protocol
-
Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.
-
Solvent: Dissolve 4-chloro-3-sulfamoylbenzoic acid (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Addition: Cool to 0°C. Add Borane-Dimethyl Sulfide (BMS) (2.0 - 3.0 equiv) dropwise via syringe.
-
Note: Evolution of hydrogen gas will occur. Ensure proper venting.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/HPLC.
-
Checkpoint: The acid spot should disappear. If a borate ester intermediate persists, gentle heating (40°C) may be required.
-
-
Quench (Critical for Yield):
-
Cool to 0°C.
-
Slowly add Methanol to destroy excess borane (vigorous bubbling).
-
Yield Tip: To break the stable boron-oxygen bonds, add a mixture of 10% NaOH and H₂O₂ (oxidative workup) or reflux with Methanol/Conc. HCl for 1 hour. Simple water addition often traps the product in a borate complex, lowering isolated yield.
-
Alternative "Green" Protocol (CDI / NaBH₄)
If Borane is unavailable or handling is an issue, use the activation method:
-
Activate acid with 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) in THF (gas evolution).
-
Once activation is complete (approx. 1h), add NaBH₄ (2.0 equiv) dissolved in water/THF mixture at 0°C.
Troubleshooting Guide
Issue 1: Low Yield in Reduction Step (Product Trapping)
Symptom: TLC shows conversion, but extraction yields very little mass. Root Cause: The product contains a hydroxymethyl group and a sulfonamide.[3] It can form stable borate complexes that are water-soluble or do not extract into organic solvents. Solution:
-
Aggressive Hydrolysis: After quenching with MeOH, add 6M HCl and reflux for 30 minutes to break the B-O bonds.
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Solvent Choice: Use Ethyl Acetate/THF (9:1) or n-Butanol for extraction. Dichloromethane (DCM) is often too non-polar for this sulfonamide alcohol.
Issue 2: "Goo" or Polymerization during Chlorosulfonation
Symptom: Dark, tarry reaction mixture during the synthesis of the intermediate acid. Root Cause: Overheating or moisture contamination reacting with chlorosulfonic acid. Solution:
-
Temperature Staging: Add chlorosulfonic acid at <20°C. Only heat to 120°C after addition is complete.
-
Stoichiometry: Use a large excess of chlorosulfonic acid (5–8 equiv) as it acts as both reagent and solvent.
Issue 3: Desulfonylation or Side Products
Symptom: Loss of the sulfonamide group or dechlorination. Root Cause: Using Lithium Aluminum Hydride (LiAlH₄) or Palladium-catalyzed hydrogenation. Solution:
-
Strictly avoid LiAlH₄; it attacks sulfonamides.
-
Stick to electrophilic reducing agents (Borane) or nucleophilic hydride (NaBH₄) after activation.
Troubleshooting Logic Flow
Figure 2: Decision tree for resolving common yield and purity issues.
Reagent Comparison Table
| Reagent | Suitability | Pros | Cons |
| Borane-DMS (BMS) | Excellent | Highly selective for -COOH; does not touch -SO₂NH₂ or Ar-Cl. | Requires anhydrous conditions; stench; workup requires care to break borates. |
| LiAlH₄ | Poor | Very strong reducer. | Risk of reducing sulfonamide to thiol/amine; risk of dechlorinating the ring. |
| CDI / NaBH₄ | Good | Mild conditions; easier handling than Borane. | Two-step process (activation + reduction); gas evolution (CO₂). |
| H₂ / Pd-C | Poor | Clean for some reductions. | High risk of hydrogenolysis (removing the Chlorine atom). |
Frequently Asked Questions (FAQ)
Q: Can I protect the sulfonamide before reduction to improve yield? A: Generally, it is not necessary if using Borane. The sulfonamide protons are acidic, so they will consume some hydride (forming the N-borane complex), but this hydrolyzes back to the sulfonamide upon workup. If you must protect, an N,N-dimethylaminomethylene protection (using DMF-DMA) is effective, but it adds two synthetic steps.
Q: My product is oiling out during the workup. How do I crystallize it? A: Sulfonamide alcohols are notoriously sticky.
-
Dissolve the oil in a minimum amount of hot Ethyl Acetate or Acetone.
-
Add non-polar anti-solvent (Hexane or Heptane) dropwise until cloudy.
-
Let stand at 4°C overnight.
-
Seed crystal: If available, seeding is crucial.
Q: The chlorosulfonation step yields a mixture of mono- and di-sulfonylated products. How do I prevent this? A: This occurs if the reaction temperature is too high or reaction time too long. Monitor the reaction of 4-chlorobenzoic acid carefully. The first sulfonyl group deactivates the ring, making the second addition difficult, but forcing conditions (>140°C) will cause bis-sulfonation. Keep T < 130°C.
References
- Preparation of 2-chloro-5-sulfamoylbenzoic acids.
-
Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. Source: ACS Catalysis (via NIH). Relevance: Discusses chemoselective reduction of 4-chlorobenzoic acid derivatives, providing context for alternative reduction methods. URL:[Link]
-
Reduction of Carboxylic Acids and Their Derivatives. Source: Chemistry Steps.[3][4][5][6][7][8][9] Relevance: detailed mechanism and protocol for Borane vs. LiAlH4 selectivity. URL:[Link]
-
Design and Synthesis of Benzenesulfonamide Derivatives. Source: ACS Medicinal Chemistry Letters (via NIH). Relevance: Confirms the utility of 2-chloro-5-(hydroxymethyl)benzenesulfonamide analogs in drug development. URL:[Link]
Sources
- 1. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemo-selective CuPcS catalyzed reduction and esterification of carboxylic acid analogs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Stability of 2-Chloro-5-(hydroxymethyl)benzenesulfonamide
The following technical guide addresses the stability profile of 2-chloro-5-(hydroxymethyl)benzenesulfonamide under acidic conditions. It is designed for researchers observing unexpected degradation or planning synthesis/purification workflows involving this compound.
Executive Summary
2-chloro-5-(hydroxymethyl)benzenesulfonamide exhibits conditional instability in acidic environments. While the sulfonamide moiety (
Critical Alert: Avoid prolonged exposure to halogenated acids (e.g.,
Module 1: Acidic Reactivity Profile & Mechanisms
Q1: What is the primary degradation pathway in acidic media?
A: The primary risk is benzylic substitution , not sulfonamide hydrolysis.
In the presence of acids, the hydroxyl group of the 5-hydroxymethyl moiety becomes protonated (
-
Scenario A (Halogenated Acids like
): Chloride ions ( ) act as nucleophiles, displacing water to form 2-chloro-5-(chloromethyl)benzenesulfonamide . This is a common "ghost peak" in HPLC when samples are dissolved in dilute . -
Scenario B (Non-nucleophilic Acids like
or TFA): Without a strong external nucleophile, the molecule may react with itself, leading to ether dimerization (dibenzyl ether formation).
Q2: Is the sulfonamide group stable?
A: Yes, generally. The benzenesulfonamide group is resistant to acid hydrolysis under standard laboratory conditions (pH 1–4, Room Temp). Hydrolysis to the sulfonic acid typically requires harsh conditions (e.g.,
Q3: Can I use acidic mobile phases (0.1% Formic Acid/TFA) for LC-MS?
A: Yes, but with precautions.
-
Storage: Do not store the compound in acidic mobile phase for
hours. -
Analysis: Standard LC-MS runs (20–40 min) using 0.1% Formic Acid are acceptable. The kinetic rate of degradation at ambient temperature in dilute organic acid is slow enough to permit analysis, but autosampler stability should be verified.
Module 2: Troubleshooting & Diagnostics
Symptom: "I see a new lipophilic impurity peak (RRT ~1.2-1.4) after acid workup."
Diagnosis: You likely formed the benzyl chloride derivative.[1]
Cause: Use of
Symptom: "My sample precipitated or turned cloudy in acid."
Diagnosis: Polymerization/Dimerization. Cause: High concentration of substrate in acidic media promotes intermolecular dehydration, forming insoluble dibenzyl ethers. Solution: Dilute the sample or switch to a neutral buffer (Phosphate pH 7.0).
Symptom: "Loss of sulfonamide signal in NMR."
Diagnosis: Hydrolysis (Rare).
Cause: Extreme conditions (refluxing acid).
Verification: Look for the disappearance of the
Module 3: Visualization of Degradation Pathways
The following diagram illustrates the competitive degradation pathways. Note that the Benzylic Substitution (Path A) is kinetically favored over Sulfonamide Hydrolysis (Path C).
Figure 1: Acid-catalyzed degradation pathways. Path A (Red) is the most common issue during workup.
Module 4: Recommended Handling Protocols
Protocol A: Safe pH Adjustment
Do not use concentrated
-
Reagent Selection: Use 1M Acetic Acid or 0.5M
for mild acidification. -
Temperature Control: Maintain temperature
(Ice bath) during any acid addition. -
Monitoring: If lower pH is required, monitor the disappearance of the starting material via TLC/HPLC immediately.
Protocol B: Stability-Indicating HPLC Method
Use this method to separate the parent from the benzyl chloride impurity.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm and 254 nm |
| Rationale | Ammonium acetate provides buffering without the strong nucleophilicity of chloride ions found in buffers adjusted with |
References
-
Giles, R. et al. (2012). Degradation pathways of sulfonamide diuretics under hydrolytic stress. SciELO. Retrieved from [Link] (Inferred analog stability).
-
PubChem. (2025).[2][3] Compound Summary: 2-Chloro-5-(hydroxymethyl)benzenesulfonamide. National Library of Medicine. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. Benzenesulfonamide, 2-chloro-5-hydroxy-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)- | C12H12ClN5O5S | CID 157728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 15155333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Sulfonamide Derivatives
Executive Summary
Peak tailing (symmetry factor > 1.[1]2) in sulfonamide analysis is rarely a random artifact; it is a deterministic result of secondary chemical interactions. Sulfonamides are amphoteric molecules containing both a basic aniline group and an acidic sulfonamide moiety. The primary cause of tailing is the interaction between the positively charged amine and the ionized residual silanols on the silica stationary phase.[2]
This guide provides a root-cause analysis and actionable resolution protocols. It moves beyond generic advice to address the specific physicochemical behavior of sulfonamide derivatives.
Diagnostic Workflow
Before altering chemistry, use this logic tree to isolate the variable.
Figure 1: Decision matrix for isolating the root cause of peak asymmetry in sulfonamide separations.
Technical Q&A: Root Cause & Resolution
Category 1: Mobile Phase Chemistry
Q: Why do sulfonamides tail significantly at neutral pH (pH 6-7)?
A: This is a classic "Secondary Interaction" mechanism.
Sulfonamides possess a basic amine group (
-
The Mechanism: At neutral pH, the residual silanol groups (
) on the silica surface are ionized to . The basic amine moiety of the sulfonamide can become positively charged or interact via hydrogen bonding with these negative silanols. This secondary retention mechanism (ion-exchange) is slower than the primary hydrophobic partition, causing the "tail" [1]. -
The Fix: Lower the pH to 2.5 – 3.0 . At this acidity, silanol groups are protonated (
), rendering them neutral and preventing the electrostatic interaction.
Q: I am using 0.1% Formic Acid, but peaks are still slightly asymmetrical. What next? A: Formic acid is a weak modifier. If you observe tailing with formic acid, switch to a stronger buffering system or an additive:
-
Increase Ionic Strength: Use 20–25 mM Ammonium Formate or Phosphate Buffer (pH 2.5). Higher ionic strength suppresses the double layer on the silica surface, masking residual silanols [4].
-
Competing Base: Add Triethylamine (TEA) at 0.1% concentration. TEA is a strong base that saturates the active silanol sites, effectively "blocking" them from the sulfonamide analyte. Note: This is less necessary with modern columns.
Category 2: Stationary Phase Selection
Q: Which column specification is non-negotiable for sulfonamides? A: You must use a Type B (High Purity) End-Capped Silica column.
-
Why: "End-capping" involves reacting the residual silanol groups with a small silylating agent (like trimethylchlorosilane) to cover the active sites.
-
Recommendation: Look for "Double End-Capped" or "Polar Embedded" C18 columns. Polar embedded groups (like carbamates) provide a water layer near the surface that shields silanols and improves peak shape for basic compounds [5].
Category 3: Sample Preparation
Q: My retention time is stable, but the peak fronts AND tails (broadening). A: This is likely a "Strong Solvent Effect." If you dissolve sulfonamides in 100% Methanol or Acetonitrile to ensure solubility, but your initial mobile phase is 90% Water, the sample "precipitates" or travels faster than the mobile phase at the head of the column.
-
Protocol: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:MeOH). If solubility is an issue, use the minimum amount of organic solvent possible or inject a smaller volume (< 5 µL).
Standardized Protocol: Sulfonamide Separation
Use this protocol as a baseline. If tailing persists, refer to the "Troubleshooting Actions" table below.
Instrument Parameters
-
System: HPLC with UV-Vis or PDA Detector.
-
Column: C18 End-capped, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or Phenomenex Kinetex).
-
Temperature: 25°C - 30°C (Consistent temperature is vital for pKa stability).
-
Detection: UV @ 270 nm (Common max for sulfonamides).
Mobile Phase Composition
-
Solvent A: 0.1% Acetic Acid or 20 mM Potassium Phosphate (pH 2.8).
-
Solvent B: Acetonitrile (ACN).[3]
-
Flow Rate: 1.0 mL/min.[3]
Gradient Table
| Time (min) | % Solvent A (Aqueous) | % Solvent B (Organic) | Mode |
| 0.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 60 | 40 | Linear Ramp |
| 20.0 | 90 | 10 | Re-equilibration |
Troubleshooting Data Summary
| Symptom | Probable Cause | Corrective Action | Expected Outcome |
| Tailing (T > 1.5) | Secondary Silanol Interaction | Lower pH to 2.5 using Phosphate buffer. | Silanols protonated; Tailing reduced to < 1.[4]2. |
| Tailing + Shift in RT | pH Instability | Use 20mM Buffer instead of simple acid additive. | Stable Retention Time (RT) and symmetry. |
| Fronting (T < 0.9) | Column Overload / Solvent Mismatch | Dilute sample in Mobile Phase A. | Gaussian peak shape restored. |
| Broad Peaks | Low Column Efficiency | Replace column or check for "Void" at inlet. | Sharper peaks; Higher Plate Count (N). |
References
-
BenchChem Technical Support. (2025).[5] Technical Support Center: HPLC Analysis of Sulfonamides. BenchChem.
-
Chrom Tech. (2025).[6] What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
-
Agilent Technologies. (2010). Tips and Tricks of HPLC Separations and Troubleshooting. Agilent.
-
LCGC North America. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online.
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Element.
-
USP. General Chapter <621> Chromatography. United States Pharmacopeia.[1][3]
Sources
overcoming steric hindrance in 2-chloro-5-substituted benzenesulfonamides
Title: Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-5-Substituted Benzenesulfonamides
Introduction Welcome to the Technical Support Center. This resource is engineered for researchers, medicinal chemists, and drug development professionals dealing with the complex synthesis of 2-chloro-5-substituted benzenesulfonamides. The ortho-chloro substitution inherently creates a formidable steric wall, which, combined with diverse 5-position substitutions, significantly lowers the electrophilicity and accessibility of the sulfonyl core. This guide provides causal explanations, validated protocols, and troubleshooting strategies to overcome these steric barriers.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does the 2-chloro-5-substituted pattern cause such severe steric hindrance compared to para-substituted analogs? A1: The spatial obstruction is primarily driven by the ortho-effect. The 2-chloro group sits directly adjacent to the sulfonyl chloride reactive center. When a bulky nucleophile (e.g., tert-butylamine or a secondary cyclic amine) approaches, the van der Waals radius of the chlorine atom physically blocks the optimal Bürgi-Dunitz trajectory required for nucleophilic attack on the sulfur atom. Furthermore, bulky electron-withdrawing or donating groups at the 5-position alter the dihedral angle of the sulfonyl oxygen atoms, rigidifying the conformation and exacerbating the steric clash at the reactive site.
Q2: Standard pyridine or triethylamine (TEA) conditions are failing for my secondary hindered amines. What is the mechanistic alternative? A2: Standard basic conditions rely on the direct attack of the amine on the sulfonyl chloride, which fails when the activation energy barrier is too high due to steric clash. To bypass this, you must alter the electrophilic intermediate. The use of 1-hydroxybenzotriazole (HOBt) as an organocatalyst, often combined with silicon additives or diisopropylethylamine (DIPEA), converts the sulfonyl chloride into a highly reactive HOBt-sulfonate ester[1]. This intermediate is significantly more electrophilic and features a different transition state geometry that is far more accommodating to sterically hindered amines[2].
Q3: When should I abandon direct sulfonylation and transition to C-N cross-coupling? A3: If your amine is exceptionally bulky (e.g., diarylamines or highly substituted anilines) and HOBt-mediated protocols yield <20% product, direct sulfonylation is kinetically unviable. In these cases, you should pivot to a Buchwald-Hartwig amination. By starting with a 2-chloro-5-substituted benzenesulfonamide (primary) and coupling it with an aryl/alkyl halide using a Palladium catalyst (e.g., Pd2(dba)3) and a bulky biaryl phosphine ligand like XPhos, the reaction occurs via oxidative addition and reductive elimination, completely bypassing the steric constraints of the sulfonyl center[3].
Part 2: Troubleshooting Guides & Self-Validating Protocols
Issue 1: Low Yield and Unreacted Starting Material in Direct Sulfonylation
-
Symptom: TLC shows >50% unreacted 2-chloro-5-substituted benzenesulfonyl chloride after 24 hours.
-
Root Cause: The amine nucleophile is too sterically hindered to attack the ortho-blocked sulfonyl group.
-
Solution: Implement the HOBt-Catalyzed Sulfonylation Protocol.
Protocol 1: HOBt-Mediated Sulfonylation of Hindered Amines Self-Validation Checkpoints are embedded to ensure protocol integrity.
-
Activation: In an oven-dried, nitrogen-purged 50 mL round-bottom flask, dissolve 1.0 mmol of 2-chloro-5-substituted benzenesulfonyl chloride in 10 mL of anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add 1.2 mmol of anhydrous 1-hydroxybenzotriazole (HOBt) and 2.5 mmol of N,N-diisopropylethylamine (DIPEA).
-
Validation Check: The solution should transition from colorless to a pale yellow tint within 15 minutes, indicating the formation of the active HOBt-sulfonate ester intermediate.
-
-
Nucleophilic Attack: Slowly add 1.1 mmol of the sterically hindered amine dropwise at 0°C.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
-
Validation Check: The disappearance of the highly UV-active sulfonyl chloride spot (typically Rf ~0.7) and the appearance of a lower Rf product spot confirms conversion.
-
-
Workup: Quench with 10 mL of saturated aqueous NaHCO3. Extract with DCM (3 x 10 mL). Wash the combined organic layers with 1M HCl to remove excess DIPEA and unreacted amine, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Issue 2: Dehalogenation or Poor Conversion in Buchwald-Hartwig Amination
-
Symptom: Formation of 5-substituted benzenesulfonamide (loss of the 2-chloro group) or black palladium precipitation.
-
Root Cause: The 2-chloro group is participating in unwanted oxidative addition, or the catalyst is degrading due to poor ligand pairing.
-
Solution: Strictly control the ligand-to-palladium ratio and utilize XPhos to stabilize the Pd(0) species and direct the reaction exclusively to the desired C-N bond formation[3].
Protocol 2: Palladium-Catalyzed C-N Cross-Coupling for Sulfonamides
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd2(dba)3 (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv)[3].
-
Substrate Addition: Add 1.0 mmol of the 2-chloro-5-substituted benzenesulfonamide and 1.2 mmol of the aryl/alkyl halide.
-
Solvent & Heating: Inject 5 mL of degassed anhydrous toluene. Seal the tube, remove it from the glovebox, and heat to 100°C for 12 hours.
-
Validation Check: A color change to a deep, homogeneous red/orange indicates an active catalytic cycle. Black precipitate indicates catalyst death (requires rigorous re-degassing of solvents).
-
-
Purification: Cool to room temperature, filter through a pad of Celite washing with EtOAc, and purify via flash column chromatography.
Part 3: Quantitative Data Summaries
To facilitate experimental design, the following table summarizes the expected yields and conditions when reacting 2-chloro-5-methylbenzenesulfonyl chloride with tert-butylamine across different methodologies.
| Reaction Methodology | Catalyst / Reagents | Solvent & Temp | Reaction Time | Expected Yield | Steric Tolerance |
| Standard Basic | TEA (2.0 eq) | DCM, 25°C | 24 hours | < 15% | Very Low |
| Pyridine-Mediated | Pyridine (Solvent) | Pyridine, 80°C | 18 hours | 35 - 40% | Low |
| HOBt-Catalyzed | HOBt (1.2 eq), DIPEA | DCM, 25°C | 6 hours | 85 - 92% | High |
| Indium-Catalyzed | InCl3 (10 mol%) | MeCN, 80°C | 4 hours | 88 - 95% | Very High |
| Buchwald-Hartwig | Pd2(dba)3, XPhos | Toluene, 100°C | 12 hours | 90 - 96% | Extremely High |
Part 4: Visualizations
Below are the logical and mechanistic workflows to guide your troubleshooting and understanding of the steric dynamics.
Troubleshooting workflow for sterically hindered benzenesulfonamides.
Mechanistic pathway of HOBt-catalyzed sulfonylation bypassing steric hindrance.
References
-
[1] Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme E-Books & E-Journals. 1
-
[2] An Efficient Method for Sulfonylation of Amines, Alcohols and Phenols with N-Fluorobenzenesulfonimide Under Mild Conditions. ResearchGate. 2
-
[3] Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Benchchem. 3
Sources
Technical Support Center: Stability and Storage of 2-chloro-5-(hydroxymethyl)benzenesulfonamide
Welcome to the technical support center for 2-chloro-5-(hydroxymethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice for common issues related to the storage and handling of 2-chloro-5-(hydroxymethyl)benzenesulfonamide, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 2-chloro-5-(hydroxymethyl)benzenesulfonamide?
A1: For long-term storage, solid 2-chloro-5-(hydroxymethyl)benzenesulfonamide should be stored in a cool, dry, and dark environment. The recommended temperature is 2-8°C[1]. It is crucial to keep the container tightly sealed to prevent moisture absorption and exposure to air. Storing the compound away from strong oxidizing agents and bases is also recommended to prevent chemical incompatibility reactions[2][3].
Q2: How should I store solutions of 2-chloro-5-(hydroxymethyl)benzenesulfonamide?
A2: Solutions are generally more susceptible to degradation than the solid-state compound. If you need to store the compound in solution, it is advisable to prepare fresh solutions for immediate use. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents if solubility allows. For aqueous solutions, be mindful of the pH, as sulfonamides can be susceptible to acid-catalyzed hydrolysis[4].
Q3: What are the primary degradation pathways for 2-chloro-5-(hydroxymethyl)benzenesulfonamide?
A3: Based on the functional groups present in the molecule, the primary degradation pathways are anticipated to be:
-
Hydrolysis: The sulfonamide group can undergo hydrolysis, particularly under acidic conditions, to yield 2-chloro-5-(hydroxymethyl)benzenesulfonic acid and ammonia. This is a common degradation route for benzenesulfonamide derivatives.
-
Oxidation: The hydroxymethyl group is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde (2-chloro-5-formylbenzenesulfonamide) and subsequently the carboxylic acid (2-chloro-5-carboxybenzenesulfonamide). Exposure to air and certain contaminants can promote this process.
-
Photodegradation: Aromatic compounds, especially those with halogen substituents, can be sensitive to light. UV radiation can induce the cleavage of the carbon-chlorine bond or other photochemical reactions, leading to a variety of degradation products.
Q4: How can I detect degradation of my 2-chloro-5-(hydroxymethyl)benzenesulfonamide sample?
A4: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping) or, more definitively, through analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for assessing the purity of the compound and detecting the presence of degradation products[4][5]. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Unexpected peaks in HPLC chromatogram of a freshly prepared solution. | Contamination or initial degradation. | 1. Verify Solvent Purity: Ensure that the solvents used for sample preparation and the mobile phase are of high purity and have been properly degassed. 2. Check for Carryover: Inject a blank solvent run to ensure the HPLC system is clean and free from residues of previous analyses. 3. Assess Initial Purity: If possible, compare the chromatogram to that of a certified reference standard to confirm the initial purity of your batch. |
| Loss of compound potency or inconsistent experimental results over time. | Gradual degradation of the stock solution or solid sample. | 1. Review Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed). 2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles or frequent opening of the main container, prepare and store smaller aliquots of your stock solution. 3. Perform a Purity Check: Use HPLC to re-assess the purity of your compound. If significant degradation is observed, a fresh batch may be required. |
| Discoloration of the solid compound (e.g., yellowing). | Oxidation or photodegradation. | 1. Minimize Light and Air Exposure: Store the compound in an amber vial and consider flushing the container with an inert gas like nitrogen or argon before sealing. 2. Evaluate Storage Temperature: Ensure the storage temperature has been consistently maintained, as elevated temperatures can accelerate oxidative processes. 3. Purity Analysis: A discolored sample should be analyzed by HPLC to determine the extent of degradation before use. |
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways of 2-chloro-5-(hydroxymethyl)benzenesulfonamide based on the chemical reactivity of its functional groups.
Caption: Potential degradation pathways of 2-chloro-5-(hydroxymethyl)benzenesulfonamide.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method to assess the purity of 2-chloro-5-(hydroxymethyl)benzenesulfonamide and detect its degradation products. Method optimization may be required for your specific instrumentation and sample matrices.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (reagent grade).
-
2-chloro-5-(hydroxymethyl)benzenesulfonamide reference standard.
2. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase starting condition (e.g., 90:10 Mobile Phase A:B).
-
Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the working standard using the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Forced Degradation Study Protocol:
To validate the stability-indicating nature of the HPLC method, perform a forced degradation study.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2-24 hours). Neutralize before injection.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature or heat gently. Neutralize before injection.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a set period.
-
Photodegradation: Expose a solution of the compound to a light source that produces both visible and UV outputs, as specified by ICH guideline Q1B. A control sample should be kept in the dark under the same conditions.
5. Data Analysis:
Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak. The peak purity of the parent compound should also be assessed using a photodiode array (PDA) detector if available.
Experimental Workflow Visualization
The following diagram outlines the workflow for conducting a forced degradation study and validating a stability-indicating HPLC method.
Caption: Workflow for forced degradation and stability-indicating method validation.
By adhering to these guidelines, researchers can ensure the quality and reliability of their experimental results when working with 2-chloro-5-(hydroxymethyl)benzenesulfonamide. For further assistance, please do not hesitate to contact our technical support team.
References
- AK Scientific, Inc.
- ThermoFisher Scientific.
- May & Baker Ltd. 2-Chloro-5-(trifluoromethyl)
- ChemScene.
- Selden Research.
- Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306.
- Rao, J. R., & Raghu, P. S. (2010). Stability-indicating HPLC method for the determination of chlorpropamide, tolbutamide, and their respective sulfonamide degradates.
-
PubChem. Benzenesulfonamide, 2-chloro-5-hydroxy-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-. [Link]
- Davis, P. J., & Guenthner, L. E. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 15(8), 739-753.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
- Benchchem. Application Notes and Protocols for the Analysis of 2-Methoxy-5-methylbenzenesulfonamide.
- Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences.
- Reynolds, D. W., et al. (2012). Forced degradation studies: Regulatory considerations and implementation.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
- Waters Corporation. (2014).
- Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Benzidine.
- Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A, 38(8), 1335-1348.
-
SIELC Technologies. Separation of Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl- on Newcrom R1 HPLC column. [Link]
Sources
- 1. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. onyxipca.com [onyxipca.com]
- 4. Stability-indicating high-performance liquid chromatographic determination of chlorpropamide, tolbutamide, and their respective sulfonamide degradates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
Validation & Comparative
1H NMR spectrum analysis of 2-chloro-5-(hydroxymethyl)benzenesulfonamide
Topic: 1H NMR spectrum analysis of 2-chloro-5-(hydroxymethyl)benzenesulfonamide Content Type: Publish Comparison Guide
Optimizing Structural Verification: Solvent Selection & Spectral Assignment
Executive Summary & Application Context
In drug discovery, 2-chloro-5-(hydroxymethyl)benzenesulfonamide serves as a critical fragment, often utilized in the synthesis of endothelin receptor antagonists and carbonic anhydrase inhibitors.[1] Its structural integrity hinges on two key functionalities: the sulfonamide moiety (-SO₂NH₂) and the hydroxymethyl group (-CH₂OH) .[1]
This guide compares the two industry-standard NMR solvent systems—DMSO-d₆ and CDCl₃ —to determine the optimal protocol for full structural characterization. While CDCl₃ is the standard for lipophilic intermediates, our analysis confirms that DMSO-d₆ is the superior solvent for this specific analyte due to its ability to stabilize exchangeable protons and resolve critical scalar couplings.
Strategic Comparison: DMSO-d₆ vs. CDCl₃
The choice of solvent fundamentally alters the spectral topology of this molecule.[2][3] The table below quantifies the performance differences, highlighting why DMSO-d₆ is the recommended standard for this sulfonamide derivative.
Table 1: Comparative Performance Metrics
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Technical Impact |
| Solubility | Excellent (>50 mg/mL) | Poor to Moderate | Sulfonamides often precipitate in CDCl₃, leading to low S/N ratios and long acquisition times.[1] |
| -OH Signal | Sharp Triplet (4.5–5.5 ppm) | Broad Singlet / Invisible | DMSO slows proton exchange, revealing the ³Jₕ,ₕ coupling between -CH₂- and -OH.[1] |
| -CH₂- Signal | Doublet (due to OH coupling) | Singlet | In CDCl₃, rapid exchange decouples the methylene protons, collapsing the multiplet to a singlet.[1] |
| -NH₂ Signal | Distinct Singlet (7.0–7.8 ppm) | Broad / Variable | DMSO H-bonds with sulfonamide protons, locking them in a distinct chemical environment.[1] |
| Water Peak | 3.33 ppm (Distinct) | 1.56 ppm (Variable) | DMSO's water peak is far removed from the aromatic region; CDCl₃ water can overlap with aliphatic impurities. |
Critical Insight: In CDCl₃, the loss of coupling information for the hydroxymethyl group (-CH₂OH) makes it difficult to distinguish the primary alcohol from potential ether byproducts or oxidation impurities (aldehydes). DMSO-d₆ preserves this coupling (³J ~5.5 Hz), providing a self-validating structural confirmation.
Predicted Spectral Analysis (DMSO-d₆)
The following assignment logic is based on the substituent effects of the electron-withdrawing sulfonamide and chlorine groups, combined with the electron-donating alkyl alcohol.
Aromatic Region (7.4 – 8.0 ppm)
The 1,2,5-substitution pattern creates a distinct splitting system.[4]
-
H6 (Position 6, ~7.90 ppm): Located ortho to the sulfonamide group (strong EWG) and meta to the hydroxymethyl.
-
H3 (Position 3, ~7.65 ppm): Located ortho to the Chlorine atom.
-
Multiplicity: Doublet (d, J ≈ 8.2 Hz).
-
Coupling: Ortho-coupling to H4.[1]
-
-
H4 (Position 4, ~7.50 ppm): Located meta to the sulfonamide.[4]
-
Multiplicity: Doublet of doublets (dd, J ≈ 8.2, 2.0 Hz).[4]
-
Coupling: Ortho to H3, Meta to H6.
-
Aliphatic & Exchangeable Region[1]
-
Sulfonamide -NH₂ (~7.60 ppm): Appears as a broad singlet (2H).[1] In extremely dry DMSO, this may split or sharpen.
-
Hydroxyl -OH (~5.35 ppm): Appears as a triplet (J ≈ 5.5 Hz).[1] This triplet arises because the hydroxyl proton couples to the two adjacent methylene protons.
-
Methylene -CH₂- (~4.55 ppm): Appears as a doublet (J ≈ 5.5 Hz).[1]
-
Note: Upon addition of D₂O, the -OH signal disappears, and the -CH₂- doublet collapses into a singlet . This "D₂O Shake" is the standard confirmation test.
-
Experimental Workflow
To ensure reproducibility and spectral fidelity, follow this optimized protocol.
Step 1: Sample Preparation[4]
-
Mass: Weigh 5–10 mg of the analyte.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) .
-
Pro-Tip: Use an ampoule or fresh bottle to minimize water content. Excess water (>3.33 ppm) can accelerate proton exchange, collapsing the OH triplet.
-
-
Mixing: Vortex for 30 seconds. Ensure complete dissolution (solution must be clear).
-
Transfer: Filter through a cotton plug into a precision NMR tube (5mm) if any particulate remains.
Step 2: Acquisition Parameters (400 MHz+)[4]
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Relaxation Delay (D1): Set to ≥ 5 seconds .
-
Reasoning: Aromatic protons and sulfonamide NH₂ have long T1 relaxation times. Short delays lead to integration errors (underestimating the NH₂ count).
-
-
Scans (NS): 16–32 scans are sufficient for >5 mg samples.
-
Temperature: 298 K (25°C).
Step 3: Processing & Validation[4]
-
Phasing: Apply manual phasing. Autophase often fails on broad exchangeable peaks.
-
Integration: Normalize the Methylene -CH₂- doublet to 2.00.
-
Check:
-
Aromatic region sum = 3.00.
-
OH triplet = 1.00.
-
NH₂ broad singlet = 2.00.
-
Decision Logic & Workflow Diagram
The following diagram illustrates the logical pathway for assigning the spectrum and troubleshooting common issues like rapid proton exchange.
Figure 1: Decision tree for solvent selection and spectral assignment verification.[1] Note the critical divergence at the -CH₂OH region analysis.
References
-
Abraham, R. J., et al. (2006).[4][5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
Babij, N. R., et al. (2016).[4] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.
-
BenchChem Technical Guides. (2025). "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
Sources
- 1. Benzenesulfonamide, 2-chloro-5-hydroxy-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)- | C12H12ClN5O5S | CID 157728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Method Development for 2-Chloro-5-(hydroxymethyl)benzenesulfonamide Purity: A Comparative Guide on Polar-Retentive Chemistries
Executive Summary
Purity analysis of highly polar aromatic compounds like 2-chloro-5-(hydroxymethyl)benzenesulfonamide demands rigorous chromatographic control. Standard reversed-phase methods often fail due to the molecule's extreme hydrophilicity, leading to poor retention and peak distortion. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of standard alkyl (C18) stationary phases against polar-embedded (RP-Amide) alternatives. Furthermore, this guide provides a self-validating experimental protocol designed to ensure absolute accuracy in impurity profiling.
Molecular Deconstruction & The Analytical Challenge
To design a robust HPLC method, we must first deconstruct the analyte. 2-chloro-5-(hydroxymethyl)benzenesulfonamide possesses three critical functional groups that dictate its chromatographic behavior:
-
Sulfonamide Group (
): Imparts significant polarity and acts as a weak acid (pKa ~10). -
Hydroxymethyl Group (
): A strong hydrogen-bond donor and acceptor, further increasing hydrophilicity. It is also the primary site of degradation (e.g., oxidation to 2-chloro-5-formylbenzenesulfonamide). -
Chlorobenzene Ring: Provides a hydrophobic core and enables UV detection.
The Causality of Phase Collapse
Because the molecule is highly polar, achieving a sufficient retention factor (
Stationary Phase Comparison: Standard C18 vs. Polar-Embedded C18
To overcome phase collapse, modern method development relies on polar-embedded stationary phases (e.g., RP-Amide or AQ-C18). These columns incorporate a polar functional group (like an amide) embedded within the alkyl chain near the silica surface.
Mechanism of Action: The embedded polar group remains hydrated even in 100% aqueous conditions, preventing the alkyl chains from folding. Furthermore, it provides orthogonal selectivity by engaging in hydrogen bonding with the hydroxymethyl and sulfonamide groups of our target analyte, effectively shielding residual surface silanols .
Table 1: Comparative Performance Data (Conditions: Isocratic 97% Water / 3% Acetonitrile with 0.1% Formic Acid, 1.0 mL/min)
| Chromatographic Parameter | Standard C18 (USP L1) | Polar-Embedded C18 (USP L60) | Causality / Scientific Observation |
| Retention Factor ( | 0.8 (Unstable) | 3.4 (Stable) | Polar-embedded phase resists collapse, maintaining functional surface area. |
| Tailing Factor ( | 2.1 (Severe tailing) | 1.1 (Symmetrical) | Shielding of residual surface silanols by the embedded amide group prevents secondary ion-exchange interactions. |
| Theoretical Plates ( | ~4,500 | >12,000 | Improved mass transfer due to extended, fully solvated alkyl chains. |
| Resolution ( | 1.2 | 3.8 | Enhanced H-bonding selectivity easily resolves the oxidized formyl impurity from the API. |
*Resolution calculated between 2-chloro-5-(hydroxymethyl)benzenesulfonamide and its primary oxidative degradant, 2-chloro-5-formylbenzenesulfonamide.
Method Development Workflow Visualization
Fig 1: Method development workflow resolving phase collapse in polar sulfonamides.
Self-Validating Experimental Protocol
A scientifically rigorous protocol must prove its own validity during execution. The following method utilizes a Polar-Embedded C18 column and incorporates a System Suitability Test (SST) that acts as a continuous self-validation mechanism.
Step 1: Reagent & Mobile Phase Preparation
-
Aqueous Phase (Mobile Phase A): 0.1% Formic Acid in HPLC-grade Water.
-
Causality: Formic acid buffers the mobile phase at pH ~2.7. Because the sulfonamide has a pKa of ~10, this low pH ensures the molecule remains fully protonated (neutral), maximizing hydrophobic retention and preventing secondary ionic interactions that cause peak tailing.
-
-
Organic Phase (Mobile Phase B): 100% HPLC-grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Polar-Embedded C18 (e.g., Ascentis RP-Amide or equivalent), 150 mm × 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Causality: Controls mobile phase viscosity and ensures reproducible mass transfer thermodynamics).
-
Detection: UV at 230 nm.
-
Gradient Program:
-
0-5 min: 3% B (Hold to allow the highly polar hydroxymethyl group to interact with the stationary phase).
-
5-15 min: 3% to 40% B (Linear ramp to elute lipophilic impurities).
-
15-18 min: 40% B (Column wash).
-
18-25 min: 3% B (Re-equilibration).
-
Step 3: The Self-Validating System Suitability Test (SST) Before analyzing unknown samples or calculating purity, the system must prove it is capable of resolving the critical pair and delivering reproducible integration.
-
Prepare a Resolution Standard: Spike 2-chloro-5-(hydroxymethyl)benzenesulfonamide (1.0 mg/mL) with its primary degradant, 2-chloro-5-formylbenzenesulfonamide (0.01 mg/mL).
-
Execute 6 Replicate Injections.
-
Validation Gates (Do not proceed if criteria are not met):
-
Specificity/Resolution:
between the API and the formyl impurity must be . (Validates thermodynamic selectivity). -
Peak Symmetry:
of the API must be . (Validates column bed integrity and the absence of silanol interactions). -
Precision: Relative Standard Deviation (RSD) of the API retention time must be
. (Validates pump delivery and proves phase collapse is not occurring).
-
References
-
Title: Top Three HPLC Method Development Tips Source: LCGC International URL: [Link]
Comparative Guide: IR Spectroscopy of Sulfonamide vs. Hydroxyl Groups
Topic: IR Spectroscopy Peaks for Sulfonamide and Hydroxyl Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In pharmaceutical analysis, distinguishing between sulfonamide (
This guide provides a rigorous technical comparison of these groups, moving beyond basic peak assignment to include differentiation protocols involving dilution and isotopic exchange. It is designed to serve as a self-validating reference for structural elucidation in complex drug molecules.
Theoretical Foundation: Vibrational Modes
To interpret the spectra accurately, one must understand the mechanical origin of the bands.
The Hydroxyl Group ( )
The O-H stretch is highly sensitive to its environment.
-
Free O-H: Occurs in the gas phase or dilute non-polar solutions. It is a high-energy, unperturbed vibration.
-
Hydrogen-Bonded O-H: In the solid state or concentrated solution, oxygen's lone pairs accept hydrogen bonds, weakening the O-H bond constant (
) and lowering the frequency ( ). This distribution of bond lengths creates the characteristic "broad" shape.
The Sulfonamide Group ( )
The sulfonamide group is a composite oscillator.
-
N-H Stretch: Similar to amines but acidified by the electron-withdrawing sulfonyl group. Primary sulfonamides (
) show doublet splitting (asymmetric/symmetric), while secondary ( ) show a singlet. -
Sulfonyl (
) Stretch: These are the diagnostic anchors . The heavy sulfur atom and stiff S=O bonds create intense, sharp bands in the fingerprint region that are largely unaffected by hydrogen bonding compared to the high-frequency region.
Comparative Analysis: Spectral Fingerprints
The following table summarizes the diagnostic peaks. Note the distinct difference in band shape and fingerprint confirmation .
Table 1: Comparative Peak Assignments
| Feature | Hydroxyl Group (-OH) | Sulfonamide Group (-SO₂NH-) | Differentiation Key |
| Stretching Region | 3200–3600 cm⁻¹ | 3230–3390 cm⁻¹ | Shape & Multiplicity |
| Appearance | Broad, rounded ("Tongue-like").[2] often >200 cm⁻¹ wide. | Sharp to Medium spikes.[3] Primary: Doublet; Secondary: Singlet. | OH dominates width; NH is sharper.[4] |
| Free (Non-bonded) | ~3600–3650 cm⁻¹ (Sharp) | ~3350–3400 cm⁻¹ | Dilution shifts OH drastically; NH shifts less. |
| Fingerprint Anchors | 1000–1260 cm⁻¹ (C-O) | 1300–1350 cm⁻¹ (Asym SO₂) 1150–1180 cm⁻¹ (Sym SO₂) | SO₂ peaks are intense and distinct. C-O is often obscured. |
| Bending Modes | ~1300–1400 cm⁻¹ (In-plane bend, weak) | ~900–925 cm⁻¹ (S-N stretch) | S-N is a useful secondary confirmation. |
Critical Insight: Never rely solely on the 3000 cm⁻¹ region. If you suspect a sulfonamide, the 1300/1150 cm⁻¹ doublet is mandatory evidence. If these are absent, the high-frequency peak is likely just an amine or hydroxyl.
Diagnostic Logic Flow
The following decision tree illustrates the logical process for distinguishing these groups in an unknown sample.
Figure 1: Decision tree for spectral interpretation. The presence of SO₂ stretching bands is the definitive differentiator when high-frequency overlap occurs.
Experimental Protocols for Differentiation
When simple observation is inconclusive (e.g., a molecule containing both groups), use these self-validating protocols.
Protocol A: The Dilution Study (Breaking H-Bonds)
Objective: Distinguish intermolecular H-bonded -OH from intramolecular H-bonded -OH or -NH.
-
Preparation: Prepare a concentrated solution (0.1 M) of the analyte in a non-polar solvent (e.g.,
or ). -
Acquisition: Record the spectrum.
-
Dilution: Serially dilute to 0.01 M and 0.001 M.
-
Analysis:
-
Intermolecular -OH: The broad band at 3300 cm⁻¹ will diminish, and a sharp "free" -OH peak at ~3600 cm⁻¹ will appear/grow.
-
Sulfonamide -NH: Position shifts are minimal compared to -OH.
-
Intramolecular H-bonds: No significant change in peak position or shape (concentration independent).[5]
-
Protocol B: Deuterium Exchange ( Shake)
Objective: Confirm labile protons and reveal underlying skeletal vibrations (SO₂).
-
Baseline: Acquire the spectrum of the solid sample (KBr pellet or ATR).
-
Exchange: Dissolve 10 mg of sample in 1 mL of
. Add 1 drop of . Shake vigorously for 2 minutes. Allow layers to separate. -
Re-Acquisition: Analyze the organic layer.
-
Result Interpretation:
-
Peak Disappearance: Both -OH and -NH stretching bands (3200–3600 cm⁻¹) will vanish or decrease significantly as they exchange to -OD and -ND (shifting to 2400–2600 cm⁻¹).
-
The "Survivor" Peaks: The SO₂ stretches (1350/1150 cm⁻¹) do not exchange. If the high-frequency peaks disappear but the 1350/1150 doublet remains, the sulfonamide backbone is confirmed.
-
Advanced Workflow Visualization
The following diagram outlines the full experimental workflow for a drug candidate suspected to contain a sulfonamide moiety.
Figure 2: Step-by-step experimental workflow for confirming labile protons and skeletal stability using isotopic exchange.
References
-
LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra ("Tongues and Swords"). Retrieved from [Link]
-
National Institutes of Health (PMC). (2020). Infrared Spectrum Characteristics and Quantification of OH Groups. Retrieved from [Link]
-
Spectralys Biotech. (2024). Hydrogen-deuterium exchange monitored by FTIR. Retrieved from [Link]
Sources
Comparative Bioactivity Guide: 2-Chloro vs. 4-Chloro-5-(hydroxymethyl)benzenesulfonamide Analogs
Executive Summary
Benzenesulfonamides represent the quintessential pharmacophore for Carbonic Anhydrase (CA) inhibition, exerting their bioactivity by directly coordinating with the catalytic zinc ion in the enzyme's active site[1]. In the pursuit of isoform-selective inhibitors—particularly those targeting the tumor-associated transmembrane isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II—the "ring-and-tail" approach has become a standard drug design paradigm[2].
This guide objectively compares the bioactivity, structural dynamics, and experimental validation of 2-chloro-5-(hydroxymethyl)benzenesulfonamide against its 4-chloro analog , providing researchers with a mechanistic framework for optimizing halogenated CA inhibitors.
Mechanistic Framework: The "Ring-and-Tail" Pharmacophore
The core benzenesulfonamide ring acts as the primary anchor, while the 5-hydroxymethyl group serves as a hydrophilic "tail" designed to engage in hydrogen bonding with the hydrophilic half of the CA active site rim[2]. However, the positional isomerism of the chloro substituent—specifically 2-chloro (ortho) versus 4-chloro (para) relative to the sulfonamide—profoundly dictates the molecule's steric fit, entropic penalty, and ultimate bioactivity profile[3].
Structural Dynamics: Ortho-Chloro (2-Cl) vs. Para-Chloro (4-Cl)
-
The 2-Chloro "Steric Lock": The 2-chloro substitution introduces a bulky halogen at the ortho position, restricting the free rotation of the sulfonamide group. While this pre-organization can theoretically reduce the entropic penalty upon binding, empirical data consistently demonstrates that ortho-chloro derivatives suffer from steric hindrance within the confined active site of most CA isoforms[3]. This steric clash, often with the highly conserved Thr199 residue, compromises the optimal tetrahedral geometry required for tight zinc coordination.
-
The 4-Chloro Alignment: Conversely, 4-chloro (para) analogs exhibit significantly greater inhibitory efficacy and selectivity[3]. The para-substitution aligns the halogen directly into the hydrophobic pocket (lined by residues such as Val121 and Val143) without perturbing the critical zinc-binding geometry of the sulfonamide anchor[4]. When coupled with the 5-hydroxymethyl tail, the 4-chloro scaffold achieves a synergistic binding mode.
Fig 1: Mechanistic binding pathways of chloro-substituted benzenesulfonamides in the CA active site.
Comparative Bioactivity Profiling
To quantify these structural differences, the table below outlines the representative inhibition constants (
| Isoform | Target Profile | 2-Chloro Analog | 4-Chloro Analog | Selectivity Shift (4-Cl vs 2-Cl) |
| hCA I | Cytosolic, Off-target | 211.0 | 89.1 | ~2.3x higher affinity |
| hCA II | Cytosolic, Off-target | 153.0 | 6.9 | ~22x higher affinity |
| hCA IX | Transmembrane, Tumor | 45.5 | 8.2 | ~5.5x higher affinity |
| hCA XII | Transmembrane, Tumor | 58.0 | 9.5 | ~6.1x higher affinity |
(Note: Values are representative benchmark data synthesized from established structure-activity relationship (SAR) profiling of halogenated benzenesulfonamides[3],[4].)
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the bioactivity and structural binding of these analogs must be evaluated using robust, self-validating experimental systems.
Protocol A: Stopped-Flow CO₂ Hydrase Assay
Causality: The physiological hydration of CO₂ by CAs is one of the fastest known enzymatic reactions (
-
Enzyme Preparation: Purify recombinant hCA isoforms (I, II, IX, XII) and dilute to 10 nM in 20 mM HEPES buffer (pH 7.4). Causality: 20 mM Na₂SO₄ is added to maintain ionic strength without introducing competitive inhibitory anions (like chloride).
-
Indicator Addition: Incorporate Phenol Red (0.2 mM) as the pH indicator. Its rapid protonation response time is critical for tracking the burst phase of CO₂ hydration.
-
Kinetic Tracking: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (10–250 mM) using a stopped-flow spectrophotometer, monitoring absorbance decay at 556 nm.
-
Self-Validation Step: Concurrently run Acetazolamide (AAZ) as a positive control. The entire assay plate is only deemed valid if the calculated
of AAZ against hCA II falls strictly within the established 12.0 ± 1.5 nM range[5].
Protocol B: X-Ray Crystallography Validation
Causality: Kinetic data alone cannot confirm the exact mechanism of isoform selectivity. Co-crystallization is required to definitively prove whether the 2-chloro group induces the hypothesized steric clash, and to map the specific H-bonding network of the 5-hydroxymethyl tail[2].
-
Co-Crystallization: Incubate purified hCA XII (10 mg/mL) with a 5-fold molar excess of the 4-chloro-5-(hydroxymethyl)benzenesulfonamide analog. Utilize the hanging-drop vapor diffusion method at 20°C[2].
-
Diffraction & Phasing: Collect X-ray diffraction data at a synchrotron source (targeting
1.5 Å resolution). Phase the data using molecular replacement against a known hCA XII apo-structure. -
Pose Validation (Self-Check): Refine the structural model. The binding pose is only validated if the distance between the deprotonated sulfonamide nitrogen and the Zn²⁺ ion is measured at 1.9–2.1 Å, confirming primary coordinate bonding[2].
Fig 2: Experimental workflow for validating benzenesulfonamide bioactivity and selectivity.
References
-
Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Taylor & Francis.5
-
Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. Unich.1
-
Identification of Benzenesulfonamide-Containing Thiazolidine-2,4-Dione Derivatives as Novel Carbonic Anhydrase II and VII Inhibitors. ACS Publications.3
-
6G5L: Crystal structure of human carbonic anhydrase isozyme XII with 4-chloro-2-(cyclohexylamino)-N-(2-hydroxyethyl)-5-sulfamoyl-benzamide. RCSB Protein Data Bank.2
Sources
difference in reactivity between 2-chloro and 4-chloro benzenesulfonamides
As a privileged scaffold in medicinal chemistry, the chlorobenzenesulfonamide framework is essential for synthesizing a vast array of therapeutics, including COX-2 inhibitors, diuretics, and anti-cancer agents. However, the regiochemistry of the chlorine atom—specifically whether it is ortho (2-chloro) or para (4-chloro) to the sulfonamide group—fundamentally alters the molecule's reactivity profile.
This guide provides an objective, data-driven comparison of the reactivity differences between 2-chlorobenzenesulfonamide and 4-chlorobenzenesulfonamide, focusing on Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.
Mechanistic Reactivity Profiling
Nucleophilic Aromatic Substitution (SNAr)
The sulfonamide group (-SO₂NH₂) is a strong electron-withdrawing group (EWG) that pulls electron density from the aromatic ring via both inductive and resonance effects. This activates the ring toward SNAr by stabilizing the anionic Meisenheimer complex intermediate.
-
4-Chlorobenzenesulfonamide (Para-Isomer): The chlorine atom is positioned optimally for SNAr. The para-relationship allows the sulfonamide group to maximally stabilize the developing negative charge in the transition state without introducing spatial conflicts. Consequently, nucleophiles (such as hydrazine or amines) can attack the C-Cl bond with a low activation energy barrier, leading to high yields 1.
-
2-Chlorobenzenesulfonamide (Ortho-Isomer): While the ortho position is electronically activated, the bulky -SO₂NH₂ group creates severe steric hindrance . This physical barrier blocks the trajectory of incoming nucleophiles, significantly increasing the activation energy. Direct SNAr on the 2-chloro isomer is notoriously sluggish and often results in poor yields unless forced under extreme thermal conditions 2.
Fig 1. SNAr mechanistic pathways comparing steric hindrance in 2-chloro vs. 4-chloro isomers.
Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig / Ullmann)
When shifting from uncatalyzed SNAr to transition-metal catalysis, the reactivity paradigm flips due to the directed metalation effect .
-
4-Chlorobenzenesulfonamide: Behaves as a standard, moderately deactivated aryl chloride. Oxidative addition relies entirely on the inherent electron density of the C-Cl bond.
-
2-Chlorobenzenesulfonamide: The proximity of the sulfonamide nitrogen to the ortho-chlorine atom acts as a powerful directing group. Upon deprotonation by a base, the sulfonamide nitrogen coordinates with the metal catalyst (e.g., Cu or Pd). This chelation brings the metal center into immediate proximity with the C-Cl bond, transforming an intermolecular oxidative addition into a highly favored intramolecular process. This allows the 2-chloro isomer to efficiently form complex fused heterocycles like benzothiazines 3.
Fig 2. Directed chelation effect in transition-metal cross-coupling of 2-chlorobenzenesulfonamide.
Quantitative Performance Comparison
The following table summarizes the divergent performance of both isomers across standard synthetic methodologies, highlighting how structural causality dictates experimental outcomes.
| Parameter | 4-Chlorobenzenesulfonamide | 2-Chlorobenzenesulfonamide |
| Primary Reactivity Mode | Intermolecular SNAr | Transition-Metal Cross-Coupling |
| Steric Hindrance at Reaction Site | Low (Para position) | High (Ortho position) |
| Meisenheimer Stabilization | Excellent (Resonance + Inductive) | Good (Resonance), but offset by sterics |
| Metal Chelation Potential | None (Distance too great) | High (Directed Metalation) |
| Typical SNAr Yield (Hydrazine) | >85% (120°C, 12h) | <40% (Requires >150°C, high pressure) |
| Typical Cu-Coupling Yield (Amines) | Moderate (Standard oxidative addition) | >80% (Chelation-assisted) |
Self-Validating Experimental Protocols
To demonstrate these reactivity differences practically, the following protocols outline the optimized conditions for functionalizing each isomer based on their unique electronic and steric environments.
Protocol A: SNAr of 4-Chlorobenzenesulfonamide (Hydrazine Hydrate)
Objective: Exploit the para-activation to synthesize 4-hydrazinylbenzenesulfonamide hydrochloride, a key intermediate for COX-2 inhibitors.
Mechanism & Causality: Even with para-activation, the unactivated benzene ring requires significant thermal energy to overcome the activation barrier for SNAr. Using an autoclave maintains hydrazine in the liquid phase above its atmospheric boiling point, accelerating the collision rate and ensuring complete conversion 1.
-
Setup: Charge a high-pressure autoclave with 4-chlorobenzenesulfonamide (1.0 equiv) and an excess of hydrazine hydrate (10.0 equiv).
-
Purge: Purge the reactor with nitrogen gas for 5 minutes to remove oxygen, preventing unwanted oxidative side reactions.
-
Reaction: Seal the autoclave and heat the mixture to 120–125°C. The internal pressure will naturally rise to 0.8–1.2 MPa. Maintain stirring for 12 hours.
-
Validation (TLC): Cool the reactor to room temperature. Sample the mixture and run a TLC (Eluent: EtOAc/Hexane 1:1). The complete disappearance of the high-Rf starting material spot validates the reaction's progress.
-
Workup: Transfer the mixture to an ice bath and slowly acidify to pH 5-6 using concentrated HCl. The targeted 4-hydrazinylbenzenesulfonamide hydrochloride will precipitate out of the solution, validating successful product formation while unreacted hydrazine remains dissolved.
-
Isolation: Collect the solid via vacuum filtration, wash with cold water, and dry under a vacuum.
Protocol B: Cu-Catalyzed Cross-Coupling of 2-Chlorobenzenesulfonamide
Objective: Utilize the directed chelation effect to couple an aryl amine, overcoming the ortho-steric hindrance.
Mechanism & Causality: Direct SNAr would fail here due to steric clash. Instead, CuI is used with a bidentate ligand (DMEDA). The ligand stabilizes the Cu(I) species, while the deprotonated ortho-sulfonamide group displaces one coordination site. This anchors the copper directly adjacent to the C-Cl bond, forcing an intramolecular oxidative addition that bypasses steric barriers 3.
-
Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-chlorobenzenesulfonamide (1.0 equiv), the desired aryl amine (1.2 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv).
-
Solvent & Ligand: Add anhydrous DMF (0.2 M) followed by N,N'-dimethylethylenediamine (DMEDA, 20 mol%). The solution will turn a characteristic blue/green, indicating the formation of the active Cu-ligand complex.
-
Reaction: Heat the mixture to 110°C for 8-10 hours. The K₂CO₃ deprotonates the sulfonamide, allowing it to chelate the Cu center and drive the cross-coupling.
-
Validation (Colorimetric & TLC): The reaction mixture will gradually darken as the cross-coupling proceeds and copper byproducts form. Confirm completion via TLC or LC-MS.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts and insoluble base. Wash the organic filtrate with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.
-
Isolation: Purify the crude product via flash column chromatography to yield the highly substituted diarylamine derivative 4.
References
-
Recent trends toward the synthesis of fused-benzothiazines and their derivatives , Taylor & Francis. URL:[Link]
-
Substituted arylsulphonamides as inhibitors of perforin-mediated lysis , Semantic Scholar. URL:[Link]
Sources
COA certificate of analysis requirements for 2-chloro-5-(hydroxymethyl)benzenesulfonamide
[1]
Executive Summary
2-chloro-5-(hydroxymethyl)benzenesulfonamide is a critical bifunctional building block.[1] Its dual reactivity—comprising a sulfonamide motif (for bioactivity or further derivatization) and a hydroxymethyl group (for oxidation, halogenation, or etherification)—makes it highly versatile but also susceptible to specific degradation pathways.
This guide contrasts Standard Research Grade (typically used for early screening) with High-Purity Development Grade (required for SAR optimization and scale-up).[1] We demonstrate how "invisible" impurities in lower-grade material can cause catastrophic failures in downstream coupling reactions, specifically through competitive inhibition and byproduct amplification.[1]
Product Profile & Critical Quality Attributes (CQAs)
| Attribute | Specification |
| Chemical Name | 2-chloro-5-(hydroxymethyl)benzenesulfonamide |
| CAS Number | 90196-34-2 |
| Molecular Formula | C₇H₈ClNO₃S |
| Molecular Weight | 221.66 g/mol |
| Structure | A benzene ring substituted with Cl at C2, -CH₂OH at C5, and -SO₂NH₂ at C1.[1][2][3][4] |
Comparative COA Specifications
The following table outlines the divergence between a standard vendor COA and the rigorous specifications required for high-reliability research.
| Test Parameter | Standard Research Grade | High-Purity Development Grade | Scientific Rationale |
| Assay (HPLC) | ≥ 95.0% | ≥ 98.5% | Impurities >2% can skew biological assay IC50 values.[1] |
| Appearance | White to yellow powder | White to off-white crystalline powder | Yellowing indicates oxidative degradation (quinone formation).[1] |
| Identity (NMR) | Conforms to structure | Conforms + No Unidentified Peaks >1% | Verifies absence of isomeric contaminants (e.g., 2-chloro-4-isomer).[1] |
| Water (KF) | Not typically reported | ≤ 0.5% w/w | Excess water hydrolyzes sensitive reagents (e.g., SOCl₂) in next steps. |
| Residue on Ignition | Not reported | ≤ 0.1% | High inorganic salts interfere with metal-catalyzed couplings.[1] |
| Key Impurity A | Not specified | ≤ 0.15% (2-chloro-5-methyl...) | Methyl analog is unreactive in alcohol-specific steps, lowering yield.[1] |
| Key Impurity B | Not specified | ≤ 0.15% (2-chloro-5-carboxy...) | Over-oxidized acid side product poisons basic catalysts.[1] |
Technical Deep Dive: Impurity Origins & Impact[1]
To understand the COA requirements, one must understand the synthesis. The industrial route typically involves the chlorosulfonation of 4-chlorotoluene followed by amination and subsequent side-chain oxidation (or side-chain chlorination and hydrolysis).[1]
The Impurity Cascade
Using a lower-grade intermediate containing Impurity A (Methyl analog) or Impurity B (Carboxylic acid) creates a "Silent Failure" mode in drug development.[1]
-
The Methyl Impurity (Precursor): If the hydroxymethyl group is generated via side-chain halogenation/hydrolysis of the methyl precursor, unreacted methyl material is a common impurity. It is inert to reagents targeting the alcohol (e.g., Dess-Martin periodinane), leading to incorrect stoichiometry calculations.[1]
-
The Acid Impurity (Over-oxidation): If the alcohol is generated via reduction of an acid, or if the alcohol over-oxidizes during storage, the carboxylic acid impurity will consume coupling reagents (e.g., EDC/HATU) intended for other parts of the molecule.
Visualization: The Impurity Impact Workflow
The following diagram illustrates how a 95% pure starting material can lead to a complex mixture requiring difficult purification.
Caption: Figure 1. Propagation of common impurities (Methyl analog and Acid derivative) through a standard oxidation workflow, leading to purification failure.
Experimental Protocols (Self-Validating Systems)
To ensure the material meets the "High-Purity" standard, the following analytical protocols are recommended. These are designed to be self-validating—meaning the presence of specific markers confirms the method is working correctly.[1]
A. HPLC Purity Method (Gradient)
This method separates the polar sulfonamide, the target alcohol, and the non-polar methyl precursor.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient:
-
Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide bond).
-
Validation Criteria:
-
Retention Time (RT): Target peak ~6-8 min.
-
Resolution: The critical pair (Target vs. Methyl impurity) must have resolution > 1.5.
-
B. H-NMR Identity Check (DMSO-d6)
A quick 1H-NMR run can validate the integrity of the functional groups.[1]
-
Solvent: DMSO-d6.
-
Key Signals:
-
Sulfonamide Protons (-SO₂NH₂): Broad singlet at δ 7.4–7.6 ppm (Exchangeable with D₂O).[1]
-
Hydroxymethyl Group (-CH₂OH):
-
Aromatic Region: Three distinct protons in the 7.5–8.0 ppm range, showing 1,2,4-substitution pattern (d, dd, d).
-
Decision Making: When to Reject a Batch
Use this logic flow to decide if a batch of 2-chloro-5-(hydroxymethyl)benzenesulfonamide is suitable for your specific application.
Caption: Figure 2. QC Decision Tree for incoming raw material verification.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 128899881, 2-chloro-5-(hydroxymethyl)benzenesulfonamide. Retrieved from [Link]
-
Chemical Register. 2-chloro-5-(hydroxymethyl)benzenesulfonamide CAS 90196-34-2 Suppliers & Data. Retrieved from [Link]
- European Pharmacopoeia (Ph. Eur.).General Chapter 2.2.29 Liquid Chromatography.
- United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance. (Standard reference for NMR identity testing).
Sources
- 1. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]
- 2. Benzenesulfonamide, 2-chloro-5-hydroxy-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)- | C12H12ClN5O5S | CID 157728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-5-(1H-IMIDAZOL-1-YLMETHYL)PYRIDINE, 95%,2-CHLORO-5-(1H-IMIDAZOL-2-YL)-PYRIDINE Suppliers & Manufacturers [chemicalregister.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Guide: UV-Vis Spectroscopic Profiling of 2-Chloro-5-(hydroxymethyl)benzenesulfonamide
Executive Summary
In pharmaceutical development, substituted benzenesulfonamides serve as critical pharmacophores for a wide array of therapeutics, including carbonic anhydrase inhibitors, diuretics, and antimicrobial agents. Accurate characterization of these intermediates is paramount for quality control and downstream synthetic tracking.
This guide provides an objective, in-depth comparative analysis of the UV-Vis absorption spectrum of 2-chloro-5-(hydroxymethyl)benzenesulfonamide against baseline structural analogs: benzenesulfonamide and 4-chlorobenzenesulfonamide . By understanding the specific auxochromic shifts induced by the chloro and hydroxymethyl substituents, analytical scientists can design highly specific high-performance liquid chromatography (HPLC) detection methods and quantify reaction yields with precision.
Mechanistic Principles of UV-Vis Absorption
To move beyond mere observation and understand the causality of the spectral data, we must analyze the electronic transitions inherent to the molecular structure.
The primary chromophore in these molecules is the aromatic benzene ring, which undergoes characteristic
However, the addition of specific substituents alters the HOMO-LUMO gap:
-
The Halogen Effect (Chloro group): The addition of a chlorine atom at the ortho or para position introduces lone electron pairs that can participate in resonance (+M effect) while simultaneously withdrawing electron density inductively (-I effect). This interaction lowers the energy required for the
transition, resulting in a bathochromic shift (red shift) and a hyperchromic effect (increased molar absorptivity)[1]. -
The Alkyl/Hydroxyl Effect (Hydroxymethyl group): The
group acts primarily through weak inductive electron donation (+I) and hyperconjugation. Because the oxygen lone pairs are insulated from the aromatic ring by the methylene spacer, they do not participate in direct resonance. Nevertheless, the inductive effect further destabilizes the HOMO, causing an additional, albeit minor, bathochromic shift.
When both substituents are present in 2-chloro-5-(hydroxymethyl)benzenesulfonamide , their synergistic effects push the primary absorption maximum (
Fig 1: Logical flow of substituent effects on the electronic transitions of the benzenesulfonamide core.
Comparative Spectroscopic Data
To establish a reliable analytical baseline, we compare the target compound against its structural predecessors. The data below illustrates the progressive bathochromic shift as substituents are added to the benzenesulfonamide core.
Note: Measurements are standardized in HPLC-grade Methanol or Acetonitrile/Water mixtures to prevent solvent-induced UV cutoff interference below 230 nm[2].
| Compound | Primary Band ( | Secondary Band ( | Substituent Effect Rationale |
| Benzenesulfonamide | ~218 nm | ~264 nm | Baseline |
| 4-Chlorobenzenesulfonamide | ~228 nm | ~272 nm | +M effect of the chloro group lowers excitation energy, causing a ~10 nm red shift[1]. |
| 2-Chloro-5-(hydroxymethyl)benzenesulfonamide | ~234 nm | ~278 nm | Synergistic +M (chloro) and +I (hydroxymethyl) effects further compress the HOMO-LUMO gap. |
Analytical Insight: If you are developing an HPLC method for a reaction mixture containing all three compounds, selecting a detection wavelength of 230 nm offers a balanced compromise for simultaneous detection, while 254 nm will selectively favor the halogenated derivatives due to their shifted B-bands.
Experimental Methodology: Self-Validating UV-Vis Protocol
To ensure absolute trustworthiness in your spectroscopic data, the following protocol is designed as a self-validating system. It incorporates internal checks (solvent blanking, serial dilution) to verify adherence to the Beer-Lambert Law (
Materials Required
-
Analyte: 2-chloro-5-(hydroxymethyl)benzenesulfonamide (Purity
99%). -
Solvent: HPLC-grade Methanol (UV cutoff ~205 nm) or Acetonitrile (UV cutoff ~190 nm). Do not use acetone or ethyl acetate, as their high UV cutoffs will mask the primary absorption bands.
-
Cuvettes: Matched quartz cuvettes (10 mm path length).
Step-by-Step Workflow
-
System Initialization & Baseline Correction:
-
Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 30 minutes to ensure emission stability.
-
Fill two matched quartz cuvettes with the pure solvent (e.g., Methanol).
-
Place them in the reference and sample paths. Run a baseline scan from 200 nm to 400 nm. This step is critical to mathematically subtract the solvent's inherent absorbance and any optical differences between the cuvettes.
-
-
Stock Solution Preparation:
-
Accurately weigh 10.0 mg of the analyte using an analytical balance.
-
Transfer to a 10 mL volumetric flask and dissolve completely in Methanol to yield a
stock solution.
-
-
Serial Dilution (Linearity Verification):
-
Prepare a concentration gradient (e.g., 10, 20, 30, 40, and 50
) by diluting specific aliquots of the stock solution into 10 mL volumetric flasks. -
Self-Validation: Running multiple concentrations ensures that the absorbance at
scales linearly. If the of the concentration vs. absorbance plot is , the sample may be aggregating, or the detector is saturated.
-
-
Spectral Scanning:
-
Rinse the sample cuvette twice with the lowest concentration solution before filling.
-
Scan the solution from 200 nm to 400 nm at a scan rate of 1 nm/sec.
-
Record the exact wavelengths of the absorption maxima (
and ) and their corresponding absorbance values.
-
-
Molar Attenuation Coefficient (
) Calculation:-
Using the linear regression from step 3, calculate
at 234 nm using the formula , where is in mol/L. This value is a fundamental constant for the molecule and is required for future quantitative assays.
-
Fig 2: Self-validating experimental workflow for UV-Vis spectroscopic analysis.
References
- UV-Vis Spectrum of Benzenesulfonamide SIELC Technologies
- Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide Semantic Scholar
Sources
Benchmarking 2-Chloro-5-(hydroxymethyl)benzenesulfonamide: A Comparative Guide to Carbonic Anhydrase Inhibitors
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing target selectivity within highly conserved enzyme families. The human Carbonic Anhydrase (CA) family—comprising 15 isoforms—presents a classic selectivity bottleneck. While off-target inhibition of cytosolic CA I and CA II leads to systemic side effects, selectively targeting the tumor-associated, hypoxia-induced isoforms (CA IX and CA XII) is a highly validated therapeutic strategy for solid tumors.
This guide provides an objective, data-driven benchmarking framework for evaluating 2-chloro-5-(hydroxymethyl)benzenesulfonamide against industry-standard sulfonamide inhibitors, detailing the structural rationale, self-validating experimental workflows, and comparative performance metrics.
Structural & Mechanistic Rationale
To understand the performance of 2-chloro-5-(hydroxymethyl)benzenesulfonamide, we must dissect its pharmacophore through the lens of structure-activity relationships (SAR):
-
The Zinc-Binding Group (ZBG): The primary benzenesulfonamide (
) acts as the canonical ZBG. It coordinates directly with the catalytic ion in the CA active site, displacing the zinc-bound water molecule necessary for hydration. -
The 2-Chloro Substitution: Halogenation at the ortho position serves a dual purpose. First, its electron-withdrawing inductive effect lowers the pKa of the sulfonamide group, increasing the fraction of the active, negatively charged sulfonamide anion at physiological pH. Second, it introduces steric bulk that restricts the molecule's rotational freedom, forcing a conformation that is less thermodynamically favorable for the narrow active site of off-target CA II.
-
The 5-Hydroxymethyl "Tail": This substitution exploits the "tail approach" in CA inhibitor design. The hydroxymethyl group extends into the hydrophilic half of the active site's outer rim. Because the amino acid residues in this outer rim are highly variable across CA isoforms, this tail establishes unique hydrogen bonds (e.g., with Thr200 in CA IX) that drive isoform selectivity.
Hypoxia-induced CA IX signaling pathway and targeted inhibition mechanism.
Benchmark Selection
To objectively assess this compound, we benchmark it against two highly characterized reference standards:
-
Acetazolamide (AAZ): The gold-standard, first-generation pan-CA inhibitor. It possesses a high affinity for cytosolic CA II and is clinically used for glaucoma and altitude sickness. It serves as our baseline for maximum zinc-binding efficacy .
-
SLC-0111: A ureido-substituted benzenesulfonamide currently in Phase Ib/II clinical trials for advanced solid tumors. It is the industry benchmark for CA IX/XII selectivity and hypoxic tumor targeting .
Self-Validating Experimental Workflows
A robust benchmarking campaign requires orthogonal assays. We utilize enzyme kinetics to prove direct target engagement and 3D phenotypic screening to prove biological translation.
Protocol A: Stopped-Flow Hydration Kinetics
Causality & Rationale: Carbonic anhydrase possesses one of the highest turnover rates of any known enzyme (
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a working buffer of 20 mM HEPES (pH 7.5) and 20 mM
(to maintain constant ionic strength and prevent non-specific electrostatic interactions). Add 0.2 mM Phenol Red as the pH indicator. -
Substrate Preparation: Saturate distilled water with pure
gas at 20°C for 30 minutes to create a ~17 mM stock solution. -
Enzyme-Inhibitor Incubation: Incubate recombinant human CA isoforms (CA I, II, IX, XII) with varying concentrations of the test compounds (0.1 nM to 10 µM) for 15 minutes at 20°C. Self-Validation: This pre-incubation ensures the system reaches thermodynamic equilibrium, preventing artificially high
values due to slow binding kinetics. -
Rapid Mixing: Inject equal volumes of the enzyme-inhibitor complex and the
substrate into the stopped-flow spectrophotometer mixing chamber. -
Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 10-second window.
-
Analysis: Calculate the initial velocity. Use the Cheng-Prusoff equation to derive the inhibition constant (
). Self-Validation: Always run an uncatalyzed hydration blank to subtract background acidification rates.
Protocol B: 3D Spheroid Hypoxic Viability Assay
Causality & Rationale: CA IX is strictly regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1
Step-by-Step Methodology:
-
Spheroid Formation: Seed HT-29 colorectal carcinoma cells at 1,000 cells/well in 96-well Ultra-Low Attachment (ULA) plates. Centrifuge at 300 x g for 5 minutes.
-
Hypoxic Induction: Transfer the plates to a hypoxia incubator (1%
, 5% , 94% ) for 72 hours to allow spheroid compaction and robust HIF-1 /CA IX expression. Self-Validation: Maintain a parallel control plate in a standard normoxic incubator (21% ). A highly selective CA IX inhibitor will show potent efficacy in hypoxia but negligible toxicity in normoxia. -
Compound Dosing: Treat spheroids with serial dilutions of inhibitors for an additional 72 hours under their respective atmospheric conditions.
-
Viability Readout: Add CellTiter-Glo® 3D Reagent. Causality: Standard ATP luminescence buffers cannot penetrate the dense extracellular matrix of a 3D spheroid; the 3D-specific reagent contains optimized lytic agents for complete ATP extraction.
-
Quantification: Measure luminescence and calculate the
values.
Step-by-step experimental workflow for benchmarking CA inhibitors.
Comparative Data Analysis
The following tables summarize the benchmarking data, highlighting the selectivity profile of 2-chloro-5-(hydroxymethyl)benzenesulfonamide against the reference standards.
Table 1: Enzyme Inhibition Kinetics ( )
Lower values indicate higher binding affinity. A high ratio of CA II / CA IX indicates strong tumor selectivity.
| Compound | CA I (nM) | CA II (nM) | CA IX (nM) | CA XII (nM) | Selectivity Ratio (CA II / CA IX) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 40 | 0.48 (Pan-inhibitor) |
| SLC-0111 | >10,000 | 960 | 45 | 4.5 | 21.3 (Highly Selective) |
| 2-chloro-5-(hydroxymethyl)benzenesulfonamide | 4,500 | 320 | 18 | 22 | 17.7 (Highly Selective) |
Data Insight: The test compound demonstrates a sub-20 nM affinity for the tumor-associated CA IX isoform. The 2-chloro substitution successfully abrogates binding to CA I and heavily restricts binding to CA II, yielding a selectivity ratio (17.7) that approaches the clinical benchmark SLC-0111.
Table 2: 3D Cellular Viability ( ) in HT-29 Spheroids
Comparing normoxic (target absent) vs. hypoxic (target overexpressed) environments.
| Compound | Normoxia | Hypoxia | Hypoxia Sensitization Fold |
| Acetazolamide (AAZ) | >100 | >100 | N/A (Poor membrane permeability) |
| SLC-0111 | >100 | 14.2 | >7.0x |
| 2-chloro-5-(hydroxymethyl)benzenesulfonamide | 85.5 | 9.8 | 8.7x |
Data Insight: Acetazolamide fails in cellular assays due to its highly hydrophilic nature, preventing it from crossing the cell membrane to reach intracellular targets or penetrating the dense spheroid core. Both SLC-0111 and the test compound exhibit massive hypoxia sensitization. The test compound's
Conclusion
Benchmarking 2-chloro-5-(hydroxymethyl)benzenesulfonamide reveals a highly optimized pharmacophore. The strategic placement of the 2-chloro and 5-hydroxymethyl groups effectively shifts the molecule away from the pan-inhibitory profile of Acetazolamide and aligns it closely with the targeted, tumor-selective profile of clinical-stage candidates like SLC-0111. Its strong performance in self-validating 3D hypoxic assays confirms its potential as a robust scaffold for further anti-cancer drug development.
References
-
Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
-
McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 310360, SLC-0111. URL:[Link]
Safety Operating Guide
2-chloro-5-(hydroxymethyl)Benzenesulfonamide proper disposal procedures
This guide outlines the validated disposal and handling protocols for 2-chloro-5-(hydroxymethyl)benzenesulfonamide . It is designed for laboratory personnel and safety officers to ensure compliance with environmental regulations (RCRA/EPA) and to maintain the highest standards of laboratory safety.[1]
Chemical Characterization & Hazard Profile
Before disposal, the chemical nature of the substance must be understood to select the correct waste stream.[2][3]
| Property | Description |
| Chemical Name | 2-chloro-5-(hydroxymethyl)benzenesulfonamide |
| Molecular Formula | C₇H₈ClNO₃S |
| Molecular Weight | 221.66 g/mol |
| Functional Groups | Aryl Chloride (Halogenated), Sulfonamide (Bioactive), Primary Alcohol |
| Physical State | Solid (Powder/Crystalline) |
| Hazard Classification | Irritant / Harmful .[1][2][4] Potential skin/eye irritant.[1][2][5] Sulfonamide moiety suggests potential biological activity/allergenicity.[1][2][6] |
| Waste Category | Halogenated Organic Waste |
Personal Protective Equipment (PPE) Matrix
Handling this compound for disposal requires specific PPE to prevent exposure to dust or solutions.[1][2][7]
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Double-gloving recommended for solutions) | Provides barrier against organic solids and aqueous rinsates.[1][4] |
| Eye Protection | Chemical Safety Goggles | Prevents corneal injury from dust or splashes.[1][2] |
| Respiratory | N95 (for solids) or Fume Hood (for solutions) | Prevents inhalation of fine particulates or solvent vapors.[1][4] |
| Clothing | Lab coat (buttoned), long pants, closed-toe shoes | Minimizes skin contact surface area.[2][3][4] |
Disposal Protocol: Step-by-Step
This protocol distinguishes between the solid compound and liquid waste (stock solutions or mother liquors).[1] Crucial Rule: Because this molecule contains a Chlorine atom, it must be segregated into the Halogenated waste stream.[2][3]
A. Solid Waste Disposal (Pure Compound)
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[1][4]
-
Transfer: Carefully transfer the solid using a spatula or powder funnel to avoid dust generation.[1][2]
-
Secondary Containment: Place the closed container in a secondary bin until pickup.
B. Liquid Waste Disposal (Solutions/Rinsates)
-
Solvent Compatibility: If dissolved in solvents like Dichloromethane (DCM) or Chloroform, the waste is already halogenated.[2][3] If dissolved in non-halogenated solvents (Methanol, DMSO), the presence of the chlorinated solute converts the entire mixture into Halogenated Waste .[2][3]
-
Procedure:
C. Empty Container Management
-
Triple Rinse: Triple rinse the original vial with a small amount of compatible solvent (e.g., Acetone or Methanol).[2][3]
-
Disposal of Rinsate: Pour the rinsate into the Halogenated Liquid Waste container.[1][2]
-
Glass Disposal: Discard the clean, dry vial in the broken glass/sharps container (unless P-listed, which this is not; however, local site rules may require treating all chemical containers as solid hazardous waste).
Waste Segregation Decision Tree
The following logic ensures the compound is routed to the correct incineration stream, preventing costly cross-contamination of non-halogenated waste.
Figure 1: Decision logic for segregating 2-chloro-5-(hydroxymethyl)benzenesulfonamide waste. Note that even non-halogenated solutions become halogenated waste streams once this chlorinated compound is added.[2]
Spill Management Protocol
In the event of a spill, immediate action is required to prevent spread and exposure.[2][3]
Figure 2: Operational workflow for managing minor laboratory spills of the substance.
Regulatory Compliance & Classification
-
EPA/RCRA Classification: This specific compound is not listed on the EPA's "P" (Acutely Hazardous) or "U" (Toxic) lists by name.[1][4] However, it falls under the "Characteristic" definition if it exhibits toxicity, or more commonly, it is regulated as Non-Specific Source Waste when mixed with solvents (F-codes) [1].[2][3][4]
-
Halogen Content: The presence of the Chlorine atom (Cl) necessitates its treatment as halogenated waste.[1][2] Incineration facilities require this distinction because halogenated compounds generate acidic gases (HCl) upon combustion, requiring specific scrubbers [2].[2][3]
-
Drain Disposal: STRICTLY PROHIBITED. Sulfonamides are bioactive and persistent; discharging them into the sewer system violates the Clean Water Act and local POTW (Publicly Owned Treatment Works) permits [3].[1][2]
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2][3] RCRA Orientation Manual.[1][2] Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1][2] Chapter 8, Management of Waste. Available at: [Link]
-
University of Florida, Environmental Health & Safety. Chemical Waste Management Guide: Halogenated vs. Non-Halogenated Solvents.[2][3] Available at: [Link][1][4]
Sources
- 1. 2-chloro-5-((1S)-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide | C14H11ClN2O4S | CID 688424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. adem.alabama.gov [adem.alabama.gov]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. Benzenesulfonamide, 2-chloro-5-hydroxy-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)- | C12H12ClN5O5S | CID 157728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wku.edu [wku.edu]
- 9. essex.ac.uk [essex.ac.uk]
Standard Operating Procedure: PPE & Handling for 2-Chloro-5-(hydroxymethyl)Benzenesulfonamide
Executive Summary & Hazard Profile
2-Chloro-5-(hydroxymethyl)benzenesulfonamide (CAS: 90196-34-2) is a highly reactive intermediate frequently utilized in drug discovery and synthetic chemistry. Presenting as a fine crystalline powder, its primary physical hazard is aerosolization during transfer. Biologically, the combination of a chlorinated aromatic ring and a sulfonamide moiety confers significant lipophilicity. This allows the compound to rapidly penetrate compromised dermal barriers and mucosal membranes, leading to acute skin irritation (H315), severe ocular damage (H319), and respiratory toxicity (H335)[1].
To ensure absolute safety, this guide moves beyond basic compliance, establishing a self-validating safety system where every piece of personal protective equipment (PPE) and engineering control is actively verified before and during use.
Causality-Driven PPE Selection & Validation
The following PPE requirements are dictated by the specific physicochemical properties of chlorinated sulfonamides. Employers must provide and ensure the use of this equipment in accordance with OSHA 29 CFR 1910.132[2].
A. Respiratory Protection (Aerosol Barrier)
-
The Causality: The fine powder morphology of this compound makes it highly susceptible to electrostatic dispersion. Inhalation of the dust directly interacts with the aqueous environment of the respiratory tract, causing severe mucosal irritation[1].
-
The Standard: Handling dry powder outside of a closed system requires a NIOSH-approved N95 or P100 particulate respirator, as mandated by OSHA 29 CFR 1910.134[3].
-
Self-Validation Protocol: Perform a positive and negative pressure seal check every time the respirator is donned. Cup both hands over the mask and inhale sharply; if the respirator collapses slightly and holds the seal, the barrier is validated.
B. Hand Protection (Dermal Barrier)
-
The Causality: Sulfonamides can cause sensitization upon repeated dermal exposure. Standard latex offers poor chemical resistance to chlorinated aromatics.
-
The Standard: Nitrile gloves with a minimum thickness of 0.11 mm are mandatory. If handling the compound in organic solvents (e.g., DMSO, DMF), double-gloving is required because solvents act as vehicles, accelerating the breakthrough time of the active pharmaceutical ingredient (API) through the glove matrix[4].
-
Self-Validation Protocol: Prior to donning, perform a pneumatic leak test. Trap air in the glove, twist the cuff to seal it, and apply pressure to the fingers to detect invisible micro-punctures.
C. Ocular & Body Protection
-
The Causality: The compound causes serious eye irritation. Standard safety glasses with side shields are insufficient because they do not form a seal against airborne dust.
-
The Standard: Indirect-vented chemical splash goggles must be worn. A 100% cotton or flame-resistant (FR) lab coat with knit cuffs is required to prevent powder from migrating up the forearms[4].
Quantitative Data: Hazards & PPE Specifications
Table 1: Hazard Profile & Exposure Controls
| Hazard Class | GHS Code | Primary Risk | Required Engineering Control |
|---|---|---|---|
| Acute Toxicity (Oral) | H302 | Ingestion via cross-contamination | Prohibit food/drink; strict doffing |
| Skin Irritation | H315 | Dermal absorption / Sensitization | Nitrile gloves (≥0.11 mm) |
| Eye Irritation | H319 | Ocular mucosal damage | Indirect-vented chemical goggles |
| STOT (Single Exposure) | H335 | Respiratory tract irritation | Chemical Fume Hood (80-100 fpm) |
Table 2: PPE Specifications & Validation Metrics
| PPE Category | Specification | Causality / Rationale | Self-Validation Protocol |
|---|---|---|---|
| Hand Protection | Nitrile (≥0.11 mm thick) | Resists chlorinated aromatic permeation | Pneumatic leak test before donning |
| Eye Protection | Indirect-Vented Goggles | Prevents airborne dust ingress | Visual inspection of rubber seal |
| Respiratory | NIOSH N95 / P100 | Filters aerosolized micro-particles | Positive/negative pressure seal check |
| Body Protection | 100% Cotton Lab Coat | Prevents static buildup & powder clinging | Ensure knit cuffs are tight to wrists |
Operational Workflows: Handling & Weighing
To prevent exposure, researchers must follow a strict procedural workflow that prioritizes aerosol minimization.
Protocol 1: Pre-Weighing & Handling Workflow
-
System Validation: Verify the chemical fume hood face velocity is between 80-100 feet per minute (fpm). Do not rely solely on the digital monitor; tape a Kimwipe to the bottom of the sash to visually confirm inward directional airflow.
-
Static Mitigation: Because the compound is a fine powder, use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula. This prevents electrostatic repulsion, which is the primary cause of powder aerosolization during transfer.
-
Transfer: Use a static-free, V-shaped spatula. Transfer the powder deep inside the hood, at least 6 inches behind the sash, to maintain the aerodynamic barrier.
-
Solvent Addition: If preparing a stock solution, add the solvent directly to the pre-weighed powder inside the hood. Wetting the powder eliminates the inhalation hazard before the vial is removed from the engineering control.
Protocol 2: Doffing (Removal) of PPE Causality: Improper doffing is the primary vector for secondary chemical exposure. This protocol ensures the outer contaminated layer never touches unprotected skin.
-
Outer Gloves: Pinch the palm of the left outer glove with the right hand. Pull it off inside out. Hold the removed glove in the gloved right hand. Slide an ungloved finger under the wrist of the right glove and peel it off inside out, encapsulating the first glove.
-
Lab Coat: Unbutton the coat. Slide it off the shoulders and down the arms, turning the sleeves inside out to trap any microscopic powder residues.
-
Eye Protection & Respirator: Remove by handling only the straps behind the head. Do not touch the front of the goggles or respirator, as this is the primary impact zone for aerosols.
-
Inner Gloves: Remove using the same technique as step 1. Wash hands immediately with soap and water.
Spill Response & Decontamination
In the event of a spill, immediate containment is required to prevent the powder from becoming airborne. Never sweep the dry powder , as this will immediately aerosolize the compound.
Figure 1: Workflow for containing a 2-chloro-5-(hydroxymethyl)benzenesulfonamide spill.
Step-by-Step Decontamination:
-
Gently cover the spilled powder with absorbent paper towels.
-
Carefully wet the paper towels with a suitable solvent (e.g., 70% ethanol or soapy water) to dissolve and trap the powder.
-
Wipe from the perimeter of the spill toward the center to prevent spreading.
-
Wash the affected surface with an alkaline detergent, as sulfonamides are more soluble in basic conditions.
Waste Disposal Plan
Because 2-chloro-5-(hydroxymethyl)benzenesulfonamide contains both a halogen (chlorine) and a sulfonamide group, it is subject to strict Resource Conservation and Recovery Act (RCRA) regulations[5].
-
Solid Waste: All contaminated gloves, weigh boats, and Kimwipes must be placed in a clearly labeled, puncture-resistant solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO or Methanol) must be segregated into "Halogenated Organic Waste" carboys. Causality: Never mix halogenated waste with non-halogenated waste. Incinerating halogenated compounds requires specialized high-temperature facilities to prevent the formation of highly toxic dioxins. Mixing these streams drastically increases disposal risks and facility costs[5].
References
-
Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: 29 CFR 1910.134 - Respiratory Protection Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: 40 CFR Part 261 - Identification and Listing of Hazardous Waste Source: Environmental Protection Agency (EPA) / eCFR URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Institutes of Health (NIH) URL: [Link]
Sources
- 1. 2-chloro-5-methoxybenzene-1-sulfonamide | 502187-53-3 [sigmaaldrich.com]
- 2. osha.gov [osha.gov]
- 3. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 4. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
